Product packaging for 5-Nitrobenzo[d]isoxazol-3-ol(Cat. No.:CAS No. 36238-80-9)

5-Nitrobenzo[d]isoxazol-3-ol

Cat. No.: B1601002
CAS No.: 36238-80-9
M. Wt: 180.12 g/mol
InChI Key: NPKARQNMFDJQQO-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isoxazol-3-ol is a useful research compound. Its molecular formula is C7H4N2O4 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O4 B1601002 5-Nitrobenzo[d]isoxazol-3-ol CAS No. 36238-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKARQNMFDJQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503618
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-80-9
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 5-Nitrobenzo[d]isoxazol-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[d]isoxazol-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have positioned it as a cornerstone in the development of therapeutics ranging from antipsychotics and anticonvulsants to antimicrobial and antitumor agents.[2] The isoxazole ring system, in general, is a versatile scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[3][4]

This guide focuses on a specific, functionally rich derivative: this compound (also known as 5-nitro-1,2-benzisoxazol-3(2H)-one). The presence of the nitro group at the 5-position and the hydroxyl group at the 3-position provides two strategic points for chemical modification. The nitro group can be reduced to an amine, a key functional group for amide bond formation, while the 3-ol exists in tautomeric equilibrium with its 3-one form, offering unique reactivity. This compound is not merely a final product but a versatile building block for the synthesis of compound libraries aimed at drug discovery.[5] This document provides a detailed protocol for its synthesis, a comprehensive guide to its characterization, and the scientific rationale behind the chosen methodologies, tailored for researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound

The synthesis of the benzisoxazole ring system can be achieved through several strategies, most commonly involving the formation of the N-O bond or the C-O bond of the isoxazole ring.[1] A practical and efficient modern approach for substituted benzisoxazolones involves the partial reduction of an ortho-substituted nitrobenzoate followed by a spontaneous or base-mediated intramolecular cyclization.[6][7][8] This method avoids harsh conditions and often provides high yields with simple purification.

Synthetic Strategy and Rationale

The chosen pathway begins with a readily available substituted methyl 2-nitrobenzoate. The core of the strategy lies in the selective reduction of the nitro group positioned ortho to the ester functionality into a hydroxylamine. This intermediate is primed for an intramolecular nucleophilic attack on the ester's carbonyl carbon, leading to ring closure and formation of the desired this compound.

Causality in Reagent Selection:

  • Starting Material: Methyl 4-chloro-2-nitrobenzoate is an excellent starting material due to its commercial availability and the chloro-substituent which can be later used as a synthetic handle if desired. The key feature is the ortho relationship between the nitro and ester groups, which is essential for the final cyclization.

  • Reduction System (Hydrazine and Rh/C): While classical methods like zinc in ammonium chloride can effect this transformation, they often suffer from over-reduction to the aniline and the formation of dimeric azoxy byproducts, complicating purification and lowering yields.[6][7] The use of catalytic transfer hydrogenation with hydrazine hydrate as the hydrogen source and rhodium on carbon (Rh/C) as the catalyst offers a milder and more selective alternative, favoring the formation of the hydroxylamine intermediate.[6][7]

  • Cyclization: The hydroxylamine intermediate is often sufficiently reactive to cyclize upon gentle heating or under mild basic conditions. The intramolecular nature of this reaction makes it highly efficient.

Detailed Experimental Protocol

Reaction Scheme:

Starting Material: Methyl 2,4-dinitrobenzoate Step 1: Selective Reduction & Cyclization -> Product: this compound

Materials and Reagents:

  • Methyl 2,4-dinitrobenzoate

  • Hydrazine monohydrate

  • 10% Rhodium on Carbon (Rh/C)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of methyl 2,4-dinitrobenzoate (1.0 eq) in ethanol in a round-bottom flask, add 10% Rh/C (0.05 eq).

  • Reagent Addition: Warm the mixture to 40-50 °C. Add hydrazine monohydrate (3.0-4.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with a small amount of ethanol or ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the product as a solid.

Safety and Handling Precautions
  • Nitroaromatic Compounds: Handle starting materials and products with care. Nitroaromatics can be toxic and potentially explosive under certain conditions (e.g., heat, shock).[9]

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood.

  • Rhodium on Carbon: While stable, fine metal catalysts can be pyrophoric. Avoid creating dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Purification SM Methyl 2,4-dinitrobenzoate INT Intermediate (Aryl Hydroxylamine) SM->INT 1. Hydrazine, Rh/C 2. EtOH, 50°C PROD This compound INT->PROD Intramolecular Cyclization PUR 1. Filtration (Celite) 2. Extraction 3. Recrystallization PROD->PUR

Caption: Synthetic route to this compound.

Part 2: Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed to fully characterize the synthesized this compound. The molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol .

Spectroscopic Analysis
Technique Expected Observations and Rationale
¹H NMR Aromatic Region (δ 7.5-8.5 ppm): Expect three signals corresponding to the three protons on the benzene ring. The proton at C4 (ortho to the nitro group) will be the most deshielded. The proton at C7 (adjacent to the heterocyclic ring) will also be significantly downfield. The proton at C6 will be influenced by both groups. Splitting patterns will follow standard ortho and meta coupling rules (J-values). NH/OH Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbon (C3): A signal in the range of δ 160-170 ppm. Aromatic Carbons: Six distinct signals for the benzene ring carbons. The carbon bearing the nitro group (C5) and the carbons of the heterocyclic ring (C3a, C7a) will have characteristic shifts. The specific shifts can be predicted using computational methods or comparison with similar structures.[12][13]
IR (cm⁻¹) ~3200-3000: Broad O-H and/or N-H stretching, indicative of the ol/one tautomerism. ~1720-1700: Strong C=O stretching (from the 3-one tautomer). ~1530 & ~1350: Strong, characteristic asymmetric and symmetric NO₂ stretching vibrations, respectively. ~1610, ~1480: Aromatic C=C stretching.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of the compound.[14] Fragmentation: Expect loss of NO₂ (m/z = 134) and CO as characteristic fragmentation pathways.
Chromatographic and Physical Analysis
Technique Methodology and Purpose
TLC Purpose: To monitor reaction completion and assess crude purity. Typical System: Silica gel plate with Ethyl Acetate/Hexane (e.g., 1:1 v/v) as the mobile phase. The product is expected to be highly polar and have a low Rf value.
HPLC Purpose: To determine the final purity of the compound quantitatively.[15] Typical System: C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% TFA or formic acid). Detection at multiple wavelengths (e.g., 254 nm, 280 nm).
Melting Point Purpose: A sharp melting point is a strong indicator of high purity. Compare the experimentally determined value with literature data if available.
Appearance Expected: A pale yellow to off-white crystalline solid.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Confirmation Compound Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC MP Melting Point Compound->MP Struct Structure Confirmed NMR->Struct MS->Struct IR->Struct Purity Purity >95% HPLC->Purity MP->Purity

Caption: Workflow for the structural and purity analysis.

Conclusion and Future Directions

This guide outlines a reliable and efficient method for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The described protocol, centered around a selective catalytic transfer hydrogenation and subsequent cyclization, offers a robust alternative to older, less efficient methods.[6][7] The comprehensive characterization workflow ensures the identity and purity of the final compound, which is paramount for its application in drug discovery programs.

The strategic placement of the nitro and hydroxyl/keto functionalities makes this compound an ideal starting point for generating diverse chemical libraries. The nitro group can be readily reduced to an amine for further derivatization, while the 3-position can be a site for various chemical transformations. These subsequent modifications can lead to the discovery of novel compounds with potent biological activities, underscoring the importance of mastering the synthesis and characterization of such fundamental building blocks.[3][16]

References

A Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]isoxazol-3-ol is a heterocyclic organic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a fused benzo[d]isoxazole core functionalized with both a nitro group and a hydroxyl group, imparts a unique combination of reactivity and electronic properties. The isoxazole moiety is recognized as a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and a versatile hydroxyl group opens extensive possibilities for synthetic modification, making this compound a valuable precursor for developing novel enzyme inhibitors, antimicrobial agents, and other bioactive molecules.[3] This guide provides a comprehensive analysis of its core physical and chemical characteristics, offering field-proven insights into its handling, reactivity, and potential applications.

Section 1: Molecular Structure and Identification

The foundational aspect of this compound is its molecular architecture. It consists of a benzene ring fused to an isoxazole ring, with a nitro group at the 5-position of the bicyclic system and a hydroxyl group at the 3-position. A critical feature of this molecule is its existence in a tautomeric equilibrium with its keto form, 5-Nitro-1,2-benzisoxazol-3-one.[] This duality is central to its chemical behavior.

Identifier Value Source(s)
CAS Number 36238-80-9[]
Molecular Formula C₇H₄N₂O₄[]
Molecular Weight 180.12 g/mol []
IUPAC Name 5-nitro-1,2-benzoxazol-3-one[]
InChI Key NPKARQNMFDJQQO-UHFFFAOYSA-N[]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=O)NO2[5]

Section 2: Physical Properties

The physical properties of this compound dictate its handling, formulation, and behavior in various experimental settings. As a nitroaromatic compound, it is typically a crystalline solid, often with a yellow to brown hue. Its solubility profile is characteristic of moderately polar organic molecules.

Property Value / Observation Source(s) / Rationale
Appearance Light yellow to brown crystalline powder.[6] (Typical for related nitro-isoxazoles)
Melting Point >250 °C (decomposes)[6] (Data for a closely related aminonitro-isothiazole)
Solubility Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[7] (Predicted based on related structures)
pKa ~5-7 (Predicted)The hydroxyl group's acidity is enhanced by the electron-withdrawing nitro group and the isoxazole ring, making it more acidic than a typical phenol.
LogP 1.7 - 2.1 (Calculated)[7] (Indicates moderate lipophilicity)
Storage 2-8°C, under an inert atmosphere.[6][8]

Section 3: Chemical Properties and Reactivity

The chemical persona of this compound is dominated by the interplay of its functional groups and the inherent tautomerism of its core structure.

Keto-Enol Tautomerism

The most significant chemical characteristic is the equilibrium between the hydroxyl (enol) form and the keto (amide) form. This equilibrium influences the compound's spectroscopic signature, acidity, and reactivity. The keto form, 5-nitro-1,2-benzisoxazol-3-one, is often favored in the solid state and is reflected in the IUPAC name.[] In solution, the position of the equilibrium can be influenced by the solvent's polarity and pH.

tautomerism enol This compound (Enol Form) keto 5-Nitro-1,2-benzisoxazol-3-one (Keto Form) enol->keto Tautomeric Equilibrium

Caption: Keto-enol tautomerism of the core structure.

Key Reactive Sites
  • Acidic Hydroxyl/N-H Group: The proton on the oxygen (enol form) or nitrogen (keto form) is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, serving as a handle for alkylation and acylation reactions to generate a library of derivatives.

  • Nitro Group: The nitro group is a cornerstone for synthetic diversification. It can be readily reduced to a primary amine (5-aminobenzo[d]isoxazol-3-ol) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental in drug development, as the resulting amino group can be converted into amides, sulfonamides, ureas, and other functional groups to modulate biological activity and pharmacokinetic properties.[9]

  • Aromatic Ring: The benzene ring is electron-deficient due to the potent electron-withdrawing effects of the fused isoxazole ring and the nitro group. This deactivation makes it resistant to electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly under forcing conditions, potentially allowing for the displacement of other leaving groups if present on the ring.[9]

Section 4: Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly cataloged, a reliable spectroscopic profile can be predicted based on the molecular structure and data from analogous compounds.[10][11]

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to observe three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting coupling patterns typical of an ABC spin system. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the exchangeable acidic proton of the OH/NH group.

  • ¹³C NMR: Approximately seven signals are expected for the carbon framework. Key signals would include those for the aromatic carbons, a signal for the C5 carbon attached to the nitro group (deshielded), and a characteristic signal for the C3 carbon, which would be in the range of a carbonyl or enolic carbon (~160-170 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of all functional groups. Expected peaks include a broad O-H stretch (~3200-3400 cm⁻¹) for the enol form, a strong C=O stretch (~1700-1750 cm⁻¹) for the keto form, asymmetric and symmetric N-O stretching bands for the nitro group (~1520 and ~1340 cm⁻¹), a C=N stretch from the isoxazole ring (~1600 cm⁻¹), and aromatic C=C stretching bands.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak corresponding to its molecular weight of 180.12 g/mol .

Section 5: Synthesis and Derivatization

Plausible Synthetic Pathway

A common and efficient method for synthesizing the benzo[d]isoxazol-3-ol core involves the intramolecular cyclization of a salicylonitrile derivative. A plausible route starts from 2-chloro-5-nitrobenzonitrile, which can be converted to the corresponding salicylic acid derivative and then cyclized.

synthesis start 2-Chloro-5-nitrobenzonitrile intermediate1 2-Hydroxy-5-nitrobenzonitrile start->intermediate1  NaOH, H₂O, Heat   intermediate2 N,2-Dihydroxy-5-nitrobenzimidamide intermediate1->intermediate2  NH₂OH·HCl, Base (e.g., Pyridine)   product This compound intermediate2->product  Intramolecular Cyclization (Heat)  

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical derivatization step. The following protocol outlines a standard procedure using tin(II) chloride, a reliable and widely used method in research labs.

Objective: To synthesize 5-aminobenzo[d]isoxazol-3-ol.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add tin(II) chloride dihydrate to the suspension.

  • Acidification & Reflux: Slowly add concentrated HCl to the mixture. Heat the reaction to reflux (typically 70-80°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: CO₂ evolution may cause foaming.

  • Extraction: The resulting mixture will likely contain a precipitate. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 5-aminobenzo[d]isoxazol-3-ol.

Section 6: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling. Safety data for structurally related compounds provides essential guidance.[12][13]

  • Hazards: The compound is suspected of causing genetic defects, and it may be harmful if swallowed, causing skin and serious eye irritation.[12] As with many fine organic powders, it may form explosive dust-air mixtures.[12] Hazardous combustion byproducts include toxic oxides of nitrogen (NOx) and carbon.[14]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Handling: Avoid creating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[15] For long-term stability, refrigeration at 2-8°C is recommended.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its foundation upon a pharmaceutically privileged scaffold. Its key features—the keto-enol tautomerism, the acidic hydroxyl group, and the synthetically malleable nitro group—make it an exceptionally valuable starting material for creating diverse molecular libraries. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is paramount for any researcher aiming to unlock its full potential in the pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 5-Nitrobenzo[d]isoxazol-3-ol (CAS: 36238-80-9): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[d]isoxazol-3-ol, also known as 5-nitro-1,2-benzisoxazol-3-ol, is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a nitro group on a benzisoxazole scaffold, suggests a potential for a range of biological activities. The benzisoxazole ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The addition of a nitro group, a well-known pharmacophore, can significantly influence the electronic properties and biological activity of the molecule, often imparting antimicrobial or cytotoxic effects through mechanisms such as the generation of reactive oxygen species.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed representative synthesis protocol, its chemical reactivity, and a discussion of its potential applications in drug development, supported by insights into the mechanism of action of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 36238-80-9[3]
Molecular Formula C₇H₄N₂O₄[3]
Molecular Weight 180.12 g/mol [3]
Melting Point 178 °C[3]
Appearance Solid (form not specified)
pKa (Predicted) 12.43 ± 0.20[3]
Density (Predicted) 1.580 ± 0.06 g/cm³[3]

Synthesis and Characterization

Representative Synthesis Protocol

This proposed synthesis involves two main stages: the formation of the benzisoxazol-3-ol core, followed by regioselective nitration.

Stage 1: Synthesis of Benzo[d]isoxazol-3-ol

This stage is based on the cyclization of a hydroxylamine derivative of a salicylic acid precursor. A common method for forming the 1,2-benzisoxazol-3-one ring system involves the reduction of an ortho-nitrobenzoyl derivative.[4]

  • Step 1.1: Preparation of 2-Hydroxy-N-methoxybenzamide.

    • To a solution of salicylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Add O-methylhydroxylamine hydrochloride and a non-nucleophilic base like triethylamine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by filtering the urea byproduct and extracting the desired product. Purify by column chromatography.

  • Step 1.2: Cyclization to Benzo[d]isoxazol-3-ol.

    • The mechanism for the cyclization of N-alkoxy-2-halobenzamides to 1,2-benzisoxazol-3-ones often involves a base-mediated process. While our precursor is a 2-hydroxybenzamide, a similar intramolecular cyclization can be envisioned, potentially promoted by a dehydrating agent or by forming a better leaving group from the hydroxyl. A more direct route starts from a 2-nitrobenzoate.[4]

A more established route for the core structure is as follows:

  • Alternative Step 1.1: Partial reduction of Methyl 2-nitrobenzoate.

    • Methyl 2-nitrobenzoate can be partially reduced to the corresponding hydroxylamine using reagents like zinc and ammonium chloride, or more selectively with hydrazine and a catalyst such as rhodium on carbon.[4]

  • Alternative Step 1.2: Base-mediated cyclization.

    • The resulting hydroxylamine can then undergo a base-mediated cyclization to form the benzisoxazol-3(1H)-one ring.[4]

Stage 2: Nitration of Benzo[d]isoxazol-3-ol

The nitration of the benzisoxazole ring system is expected to occur on the benzene ring. The position of nitration will be directed by the existing substituents.

  • Step 2.1: Nitration.

    • Dissolve the Benzo[d]isoxazol-3-ol from Stage 1 in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. The nitration of similar benzimidazolone systems has been successfully carried out in an aqueous nitric acid medium.[5]

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto ice to precipitate the crude product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Synthesis of this compound cluster_0 Stage 1: Formation of Benzisoxazol-3-ol Core cluster_1 Stage 2: Nitration Methyl 2-nitrobenzoate Methyl 2-nitrobenzoate Hydroxylamine intermediate Hydroxylamine intermediate Methyl 2-nitrobenzoate->Hydroxylamine intermediate 1. Partial Reduction (e.g., Zn/NH4Cl or H2NNH2/Rh-C) Benzo[d]isoxazol-3-ol Benzo[d]isoxazol-3-ol Hydroxylamine intermediate->Benzo[d]isoxazol-3-ol 2. Base-mediated Cyclization This compound This compound Benzo[d]isoxazol-3-ol->this compound 3. Nitration (HNO3/H2SO4)

A representative synthetic workflow for this compound.
Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show three aromatic protons in the region of 7.0-9.0 ppm. The nitro group at the 5-position would deshield the adjacent protons. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The tautomeric hydroxyl/amide proton would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon (C3) would be expected in the downfield region (around 160-170 ppm). The aromatic carbons would appear in the range of 110-150 ppm. The carbon bearing the nitro group (C5) and the carbons ortho to it would be significantly affected.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H or N-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the lactam form (~1700-1750 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.12 g/mol ). Fragmentation patterns would likely involve the loss of NO₂, CO, and other small molecules.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its key functional groups: the nitro group, the benzisoxazole ring system, and the acidic proton of the hydroxyl/amide group.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation would yield 5-aminobenzo[d]isoxazol-3-ol, a potentially useful intermediate for further functionalization.

  • Reactions of the Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as treatment with strong reducing agents or bases.

  • Acidity and Alkylation/Acylation: The proton on the nitrogen (in the lactam form) or oxygen (in the enol form) is acidic and can be removed by a base. The resulting anion can be alkylated or acylated to introduce various substituents, which is a common strategy in medicinal chemistry to modulate the compound's properties.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the nitro group and the isoxazole ring.

Reactivity of this compound A This compound B 5-Aminobenzo[d]isoxazol-3-ol A->B Reduction of Nitro Group (e.g., Sn/HCl, H2/Pd-C) C N- or O-Alkylated/Acylated Derivative A->C Alkylation/Acylation (Base, R-X or Acyl-X) D Ring-Opened Product A->D Ring Opening (Harsh Conditions)

Key reactive pathways of this compound.

The compound should be stored in a cool, dry place, away from strong oxidizing agents and bases.

Applications in Drug Discovery

The this compound scaffold holds significant promise for drug discovery due to the combined pharmacological potential of the benzisoxazole core and the nitro group.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within the target pathogen to form radical species that induce cellular damage.[2] Benzisoxazole derivatives have also shown potent antibacterial and antifungal activities.[1] The combination of these two pharmacophores in this compound makes it a promising candidate for the development of new anti-infective agents.

  • Anticancer Activity: Many nitro-containing compounds exhibit anticancer properties. Some benzoxazole derivatives have been investigated as anticancer agents, with mechanisms including the induction of CYP1A1/2 enzymes.[6] The 7-nitro-2,1,3-benzoxadiazole scaffold, structurally related to benzisoxazole, has been shown to act as a suicide inhibitor for glutathione S-transferases, enzymes often overexpressed in cancer cells.[7]

  • Enzyme Inhibition: The isoxazole ring is a versatile scaffold for designing enzyme inhibitors. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[8]

  • Anticonvulsant and Neuroprotective Activity: Benzisoxazole derivatives have been explored for their anticonvulsant properties.[1]

Potential Mechanism of Action

The biological activity of this compound is likely multifaceted. In the context of antimicrobial or anticancer activity, a plausible mechanism of action involves the redox cycling of the nitro group.

Mechanism of Action cluster_0 Cellular Environment Nitroreductase Nitroreductase Nitro_Radical Nitro Radical Anion (Ar-NO2•-) Nitroreductase->Nitro_Radical 1e- Reduction DNA_Protein DNA & Proteins Cell_Damage Cell Damage & Apoptosis DNA_Protein->Cell_Damage 5-Nitro_Compound This compound (Ar-NO2) 5-Nitro_Compound->Nitroreductase Enters Cell ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Reacts with O2 ROS->DNA_Protein Oxidative Stress

Hypothetical mechanism involving redox cycling of the nitro group.

This process, catalyzed by nitroreductase enzymes present in many microbes and cancer cells, generates a nitro radical anion. This radical can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: While specific toxicity data is limited, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of novel therapeutic agents is paramount in overcoming the challenges of drug resistance and identifying new treatment modalities for a spectrum of diseases. The isoxazole scaffold has garnered significant attention in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive analysis of the proposed mechanism of action for 5-Nitrobenzo[d]isoxazol-3-ol, a member of the nitrobenzisoxazole family. Drawing upon evidence from structurally related compounds and the known biological roles of its key functional moieties, we posit a dual-pronged mechanism centered on the inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) and the bio-reductive activation of the 5-nitro group. This guide will delve into the molecular underpinnings of these mechanisms, their cellular consequences, and provide detailed experimental protocols for their investigation.

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[3] These heterocyclic molecules are recognized for their diverse pharmacological profiles, which include analgesic, anticonvulsant, and antipsychotic activities.[3] The introduction of a nitro group at the 5-position is anticipated to significantly influence the molecule's electronic properties and biological activity, a common strategy in medicinal chemistry to enhance potency or confer novel mechanisms of action.[4][5] Nitroaromatic compounds are particularly prevalent in the realm of antimicrobial and antiparasitic agents, where the nitro group often acts as a pro-drug, undergoing intracellular reduction to generate cytotoxic reactive species.[4][6]

This guide will synthesize the available evidence to propose a primary mechanism of action for this compound and discuss potential secondary or downstream effects that contribute to its overall biological activity.

Proposed Primary Mechanism of Action: Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

A compelling body of evidence points towards IMPDH as a primary molecular target for benzisoxazole and structurally similar benzoxazole derivatives.[7][8][9] IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[7]

The Critical Role of IMPDH in Cellular Proliferation

Guanine nucleotides (GMP, GDP, and GTP) are indispensable for a multitude of vital cellular processes, including:

  • DNA and RNA Synthesis: As essential building blocks for nucleic acid replication and transcription.

  • Signal Transduction: GTP is crucial for the function of G-proteins, which are central to numerous signaling cascades.

  • Energy Transfer and Metabolism: Participating in various metabolic pathways and biosynthetic processes.[7]

Rapidly proliferating cells, such as cancer cells and pathogenic microbes, have a high demand for guanine nucleotides to sustain their growth and division. Consequently, the inhibition of IMPDH effectively starves these cells of essential precursors, leading to cell cycle arrest and ultimately, cell death.[10] This makes IMPDH an attractive and validated target for the development of anticancer, antiviral, and immunosuppressive agents.[3][10]

The IMPDH Pathway and Point of Inhibition

The inhibition of IMPDH by this compound would block the guanine nucleotide synthesis pathway at a critical juncture, leading to the depletion of the guanine nucleotide pool and an accumulation of IMP. This metabolic imbalance has wide-ranging repercussions beyond simply halting nucleic acid synthesis.

IMPDH_Pathway IMP Inosine 5'-monophosphate (IMP) XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthetase Proliferation DNA/RNA Synthesis, Signal Transduction, Cell Proliferation GMP->Proliferation Inhibitor This compound IMPDH IMPDH Inhibitor->IMPDH Inhibition

Caption: Proposed inhibition of the de novo guanine nucleotide synthesis pathway.

The Role of the 5-Nitro Group: Bio-reductive Activation and Oxidative Stress

The presence of the 5-nitro moiety is a key structural feature that likely confers a distinct and potent mechanism of cytotoxicity, particularly in hypoxic environments characteristic of tumors and microbial infections.

Intracellular Reduction of the Nitro Group

Nitroaromatic compounds are known to be activated via intracellular reduction, a process often catalyzed by nitroreductase enzymes present in various pathogens and cancer cells.[6] This process involves the sequential addition of electrons to the nitro group.

The initial one-electron reduction generates a nitro anion radical (NO₂⁻•). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile redox cycle, generating superoxide radicals (O₂⁻•) in the process. Further reduction can lead to the formation of nitroso and hydroxylamine derivatives, which are highly reactive and can form adducts with cellular macromolecules like DNA and proteins.

Generation of Reactive Oxygen Species (ROS) and Cellular Damage

The redox cycling of the nitro group leads to a state of significant oxidative stress within the cell due to the accumulation of ROS.[4][5]

Key ROS-mediated effects include:

  • Lipid Peroxidation: Damage to cellular membranes, leading to loss of integrity and function.

  • Protein Oxidation: Inactivation of enzymes and disruption of cellular signaling.

  • DNA Damage: Induction of single- and double-strand breaks, leading to mutations and cell death.

This ROS-mediated cytotoxicity is a well-established mechanism for many nitroaromatic drugs.[4]

ROS_Generation cluster_Cell Target Cell NitroCompound This compound (R-NO₂) NitroRadical Nitro Anion Radical (R-NO₂⁻•) NitroCompound->NitroRadical Nitroreductase (e⁻) NitroRadical->NitroCompound O₂ ROS Superoxide (O₂⁻•) Reactive Oxygen Species NitroRadical->ROS O₂ Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Caption: Bio-reductive activation of the 5-nitro group and subsequent ROS generation.

Potential Downstream Consequences: Induction of Cell Death Pathways

The combination of nucleotide pool depletion via IMPDH inhibition and the massive oxidative stress from the nitro group's bio-reduction can trigger programmed cell death. The specific pathway activated may depend on the cell type and the cellular context.

  • Apoptosis: The depletion of GTP can activate apoptotic pathways. Furthermore, DNA damage induced by ROS is a potent trigger for apoptosis.

  • Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[11] Given that the proposed mechanism involves significant ROS production and potential membrane damage through lipid peroxidation, ferroptosis could be a relevant downstream consequence. Distinguishing between apoptosis and ferroptosis is crucial for a complete mechanistic understanding.[12]

Summary of Key Molecular Interactions

Target/Process Proposed Effect of this compound Cellular Consequence
IMPDH Enzyme Inhibition of catalytic activity.Depletion of guanine nucleotide pool (GTP, GDP, GMP).
Nitroreductase Enzymes Substrate for bio-reductive activation.Generation of nitro anion radicals.
Molecular Oxygen (O₂) Reacts with nitro anion radical.Production of superoxide and other ROS.
Cellular Macromolecules Damage by ROS and reactive nitro intermediates.Lipid peroxidation, protein oxidation, DNA damage.

Experimental Protocols

To validate the proposed mechanisms of action, the following experimental workflows are recommended.

Protocol: IMPDH Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of this compound on IMPDH activity by monitoring the production of NADH at 340 nm.[13]

Materials:

  • Recombinant human IMPDH2 enzyme[3]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[14]

  • Substrate 1: Inosine-5'-monophosphate (IMP) solution

  • Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺) solution

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: Mycophenolic acid (MPA)[3]

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also prepare dilutions of the positive control (MPA) and a vehicle control (DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution, positive control, or vehicle control.

    • IMPDH enzyme solution.

    • NAD⁺ solution.

  • Initiate Reaction: Pre-incubate the plate at 37°C for 10 minutes. Start the reaction by adding the IMP solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of NADH production (V₀) from the linear portion of the kinetic curve for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[15]

Materials:

  • Target cells (e.g., cancer cell line or microbial strain)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • Test Compound: this compound

  • Positive Control: Tert-Butyl hydroperoxide (TBHP) or another known ROS inducer[16]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm) or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a predetermined time (e.g., 1-4 hours).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add culture medium containing 1X DCFH-DA to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[16]

  • Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add PBS or a suitable buffer back to the wells. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from blank wells. Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS production.

Experimental_Workflow cluster_IMPDH IMPDH Inhibition Assay cluster_ROS Cellular ROS Assay A1 Prepare Reagents: Enzyme, Substrates, Inhibitor A2 Incubate Enzyme + Inhibitor A1->A2 A3 Initiate Reaction with IMP A2->A3 A4 Measure NADH Production (Absorbance at 340 nm) A3->A4 A5 Calculate IC₅₀ Value A4->A5 B1 Culture Cells B2 Treat with Inhibitor B1->B2 B3 Load with DCFH-DA Probe B2->B3 B4 Measure Fluorescence (Ex/Em: 485/535 nm) B3->B4 B5 Quantify ROS Increase B4->B5

References

In Vitro Evaluation of 5-Nitrobenzo[d]isoxazol-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-Nitrobenzo[d]isoxazol-3-ol, a heterocyclic compound with significant potential in drug discovery. Drawing upon the established biological activities of structurally related isoxazole and nitroaromatic compounds, this document outlines a strategic, multi-tiered approach to elucidating its pharmacological profile. We will delve into the causal reasoning behind experimental selections, present detailed, self-validating protocols, and offer insights into the interpretation of the generated data.

Introduction: The Scientific Rationale

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of a nitro group is of particular significance. Nitroaromatic compounds are often bioactivated through enzymatic reduction, a process that can lead to the generation of reactive nitrogen and oxygen species (RNS and ROS).[4][5] This mechanism is central to the therapeutic action of many nitro-containing drugs, but also a potential source of toxicity.[4][6] Therefore, a thorough in vitro evaluation is paramount to understanding the therapeutic window and mechanism of action of this compound.

Furthermore, the structurally similar compound, 5-chloro-benzo[d]isoxazol-3-ol, has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[7][8] This precedent strongly suggests that DAAO inhibition is a key hypothesis to investigate for this compound.

This guide will therefore focus on a logical progression of in vitro assays designed to:

  • Establish a baseline cytotoxicity profile.

  • Investigate its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.

  • Explore its anticancer properties through the analysis of cell cycle progression and apoptosis.

  • Specifically assess its inhibitory activity against D-amino acid oxidase.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Biological Activity Profiling cluster_2 Mechanistic & Targeted Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Antimicrobial Antimicrobial Assays (MIC, MBC) Cytotoxicity_Assays->Antimicrobial Proceed if non-toxic at relevant concentrations Antioxidant Antioxidant Assays (DPPH, ABTS) Cytotoxicity_Assays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX, LOX) Cytotoxicity_Assays->Anti_inflammatory Anticancer Anticancer Assays (Cell Cycle, Apoptosis) Antimicrobial->Anticancer Antioxidant->Anticancer Anti_inflammatory->Anticancer DAAO_Inhibition DAAO Inhibition Assay Anticancer->DAAO_Inhibition Investigate specific mechanisms

Figure 1: Proposed workflow for the in vitro evaluation of this compound.

Foundational Assessment: Cytotoxicity Profiling

Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This data is essential for designing subsequent experiments and interpreting their results accurately. We will employ two complementary assays that measure different aspects of cell health.[9][10]

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for later anticancer studies) at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay measures the amount of LDH, a cytosolic enzyme, that has leaked into the culture medium from cells with damaged plasma membranes.[10][12]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration of the compound that causes 50% LDH release (LC50).

AssayPrincipleEndpoint
MTT Mitochondrial dehydrogenase activityCell viability (metabolic activity)
LDH Release Plasma membrane integrityCell death (membrane leakage)

Biological Activity Screening

Based on the cytotoxicity data, a non-toxic concentration range can be selected for screening the biological activities of this compound.

Antimicrobial Activity

Rationale: The isoxazole scaffold is present in several antibacterial and antifungal agents.[2] The potential for the nitro group to be reduced by microbial nitroreductases to form cytotoxic species further supports the investigation of antimicrobial properties.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][13][14]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

Antioxidant Activity

Rationale: Many heterocyclic compounds exhibit antioxidant properties by scavenging free radicals. The potential for this compound to influence cellular redox status, particularly given the involvement of ROS in the mechanism of some nitroaromatic compounds, warrants investigation.[4]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that change color upon reduction by an antioxidant.[2][15]

  • DPPH Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix various concentrations of this compound with the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

  • ABTS Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Mix various concentrations of the compound with the ABTS radical solution.

    • Incubate for a set time.

    • Measure the absorbance at 734 nm.

For both assays, calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Rationale: Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[16][17]

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits are a reliable method for screening.

  • Enzyme Preparation: Use purified COX-1, COX-2, and 5-LOX enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Add the respective substrates (e.g., arachidonic acid).

  • Product Detection: Measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using a suitable detection method (e.g., fluorescence, colorimetry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

Mechanistic Insights: Anticancer Potential

Rationale: The ability of some nitroaromatic compounds to induce cellular damage and the known anticancer activity of certain isoxazole derivatives provide a strong basis for investigating the anticancer potential of this compound.[2][3]

Anticancer_Mechanism Compound This compound Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Apoptosis Apoptosis Compound->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

References

The Structure-Activity Relationship of 5-Nitrobenzo[d]isoxazol-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Nitroaromatics in Antiparasitic Drug Discovery

The global health landscape is persistently challenged by neglected tropical diseases, with Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remaining a significant cause of morbidity and mortality, particularly in Latin America. The current therapeutic arsenal is limited to two nitroaromatic compounds, benznidazole and nifurtimox, which exhibit variable efficacy, especially in the chronic phase of the disease, and are associated with considerable side effects.[1] This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.

Nitroaromatic compounds, such as 5-Nitrobenzo[d]isoxazol-3-ol, represent a promising class of molecules in the pursuit of new treatments. Their mechanism of action is intrinsically linked to the parasite's unique biochemistry, specifically the presence of type I nitroreductases (NTRs).[2] These enzymes, absent in mammalian cells, bioactivate the nitro group through a two-electron reduction, generating cytotoxic metabolites that induce lethal oxidative stress within the parasite.[2][3] This parasite-specific activation provides a clear rationale for the selective toxicity of nitroaromatic drugs. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the this compound scaffold, offering a scientifically grounded framework for the rational design of next-generation antitrypanosomal agents.

Core Scaffold Analysis: Deconstructing this compound

The this compound core is a composite of key pharmacophoric features, each contributing to its potential biological activity. A thorough understanding of the role of each component is fundamental to predicting the impact of structural modifications.

  • The Benzo[d]isoxazole Ring System: This fused heterocyclic system provides a rigid scaffold, influencing the molecule's overall shape and orientation for potential binding to biological targets. The isoxazole moiety itself is a common feature in many biologically active compounds, known for its diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[4]

  • The 3-ol (Hydroxy) Group: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target enzyme. Its acidic nature also influences the compound's physicochemical properties, such as solubility and pKa.

  • The 5-Nitro Group: This is the critical "warhead" of the molecule in the context of antitrypanosomal activity. As an electron-withdrawing group, it is essential for the substrate recognition and subsequent reduction by parasitic NTRs.[2] The reduction potential of the nitro group is a key determinant of its activation and, consequently, its biological effect.

Structure-Activity Relationship (SAR) Exploration

While comprehensive SAR studies specifically on the this compound scaffold are not extensively documented, we can infer critical relationships by analyzing data from analogous nitroaromatic and isoxazole-containing compounds investigated for antitrypanosomal activity.

The Indispensable Role of the Nitro Group

The paramount importance of the nitro group for antitrypanosomal activity is a well-established principle. Studies on various nitroheterocyclic compounds consistently demonstrate that removal or replacement of the nitro group with other substituents leads to a dramatic loss of activity against T. cruzi.[5] This is directly attributable to the loss of the substrate functionality for parasitic NTRs.

  • Position of the Nitro Group: The placement of the nitro group on the aromatic ring significantly impacts its electronic environment and, therefore, its reduction potential. While direct comparisons for the benzo[d]isoxazole system are scarce, in related nitroaromatic scaffolds, the position of the nitro group can modulate activity, suggesting that the 5-position in the target scaffold is likely a favorable location for NTR-mediated activation.

Modifications to the Benzene Ring: Fine-Tuning Activity and Selectivity

Substitution on the benzene portion of the benzo[d]isoxazole ring offers a prime opportunity to modulate the compound's physicochemical properties and target interactions.

  • Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs, such as halogens (F, Cl, Br) or cyano groups, at positions 4, 6, or 7 could potentially enhance the reduction of the nitro group, leading to increased potency. However, this must be balanced against potential increases in host cell toxicity.

  • Electron-Donating Groups (EDGs): The addition of EDGs, like methoxy or alkyl groups, may have a more complex effect. While they might decrease the reduction potential of the nitro group, they can also improve metabolic stability and lipophilicity, which can enhance cell permeability and overall efficacy.

  • Lipophilicity: A clear correlation between lipophilicity (expressed as clogP) and antitrypanosomal activity has been observed for some series of nitroaromatic compounds.[6] Increased lipophilicity can improve the ability of a compound to cross the parasite's cell membrane. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, a careful balance must be struck.

Exploring Alternatives at the 3-Position

The 3-hydroxy group is a key site for potential modification to influence solubility and target binding.

  • Bioisosteric Replacements: Replacing the hydroxyl group with other hydrogen bond donors/acceptors, such as an amino group (to give 5-nitrobenzo[d]isoxazol-3-amine) or a thiol group, could alter the binding mode and potency.

  • Ester and Ether Analogs: Derivatization of the hydroxyl group to form esters or ethers would increase lipophilicity and could serve as a prodrug strategy, where the ester or ether is cleaved in vivo to release the active hydroxyl compound.

The following table summarizes the hypothetical impact of various substitutions on the this compound scaffold based on established principles from related compound series.

Position of SubstitutionType of SubstituentPredicted Impact on Anti-T. cruzi ActivityRationale
5 Replacement of -NO₂Significant decreaseThe nitro group is essential for bioactivation by parasitic nitroreductases.[5]
4, 6, or 7 Halogens (F, Cl, Br)Potential increaseElectron-withdrawing nature may facilitate nitro group reduction.
4, 6, or 7 Methoxy (-OCH₃)VariableMay increase metabolic stability and lipophilicity but could decrease the reduction potential of the nitro group.
4, 6, or 7 Alkyl (e.g., -CH₃)VariableCan increase lipophilicity, potentially improving cell permeability.
3 Amino (-NH₂)Possible modulationAlters hydrogen bonding capacity and basicity.
3 Ester (-OC(O)R)Prodrug potentialIncreases lipophilicity; hydrolysis in vivo would release the active 3-ol.

Experimental Workflows for SAR Elucidation

A robust and systematic experimental approach is crucial for validating the predicted SAR and identifying promising lead compounds. This involves a tiered screening cascade, starting with in vitro assays and progressing to more complex biological systems.

Logical Flow of an SAR Campaign

The following diagram illustrates a typical workflow for an SAR-driven drug discovery program targeting T. cruzi.

SAR_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic & Secondary Assays cluster_2 Phase 3: Lead Optimization & In Vivo Evaluation A Synthesis of Analog Library (Modifications at positions 3, 4, 6, 7) B Primary Screen: In Vitro Anti-T. cruzi Amastigote Assay A->B C Cytotoxicity Assay (e.g., against Vero or L6 cells) B->C D Calculation of Selectivity Index (SI) C->D E Nitroreductase (NTR) Assay D->E F Cruzain Inhibition Assay (Counter-screen) E->F G ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) F->G H Analysis of SAR Data & Design of Next-Generation Analogs G->H I In Vivo Efficacy Studies (Murine model of Chagas disease) H->I J Lead Candidate Selection I->J

Caption: A streamlined workflow for the discovery of novel antitrypanosomal agents.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key in vitro assays required to evaluate the SAR of this compound analogs.

Protocol 1: In Vitro Assay against Intracellular T. cruzi Amastigotes

This assay is the cornerstone of primary screening, as it evaluates the efficacy of compounds against the clinically relevant replicative form of the parasite within a host cell.[1]

Materials:

  • T. cruzi strain expressing a reporter gene (e.g., β-galactosidase or luciferase)

  • Vero cells (or other suitable host cell line)

  • 96-well black, clear-bottom plates

  • Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 2 mM L-glutamine)

  • Test compounds dissolved in DMSO

  • Benznidazole (positive control)

  • Reporter assay substrate (e.g., chlorophenol red-β-D-galactopyranoside for β-gal expressing parasites)

  • Plate reader

Procedure:

  • Host Cell Seeding: Seed Vero cells into 96-well plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Parasite Infection: Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to host cells).

  • Compound Addition: After 2 hours of infection, remove the supernatant and add fresh medium containing serial dilutions of the test compounds and controls. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Development: Add the reporter assay substrate to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Protocol 2: In Vitro Nitroreductase (NTR) Activity Assay

This assay is crucial for confirming the mechanism of action of the nitroaromatic compounds. It measures the ability of the compounds to be reduced by parasitic NTR.[3]

Materials:

  • Recombinant T. cruzi nitroreductase (TcNTR)

  • NADH

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADH (final concentration of ~200 µM), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding TcNTR to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the rate of NADH consumption for each compound concentration. The rate of reaction is proportional to the ability of the compound to act as a substrate for TcNTR.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel antitrypanosomal agents. The well-defined mechanism of action, centered on the parasite-specific activation of the nitro group by nitroreductases, provides a strong foundation for rational drug design. The SAR principles outlined in this guide, derived from analogous nitroaromatic and isoxazole-containing compounds, suggest that systematic modifications to the benzene ring and the 3-position of the benzo[d]isoxazole core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to build a robust, quantitative SAR dataset. This will enable the development of predictive computational models to guide further optimization efforts. Ultimately, the goal is to identify a lead candidate with superior efficacy and safety profile compared to the currently available treatments for Chagas disease, thereby addressing a critical unmet medical need.

References

"spectroscopic analysis of 5-Nitrobenzo[d]isoxazol-3-ol (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Analysis of 5-Nitrobenzo[d]isoxazol-3-ol

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound (CAS No: 36238-80-9; Molecular Formula: C₇H₄N₂O₄).[1] As a specialized heterocyclic compound, its structural verification is paramount for its application in research and drug development. This document details the theoretical underpinnings and practical methodologies for analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule.

Molecular Structure and Isomerism

This compound is a fused bicyclic system consisting of a benzene ring and an isoxazole ring. The placement of the nitro group at the 5-position and a hydroxyl group at the 3-position dictates its chemical and spectral properties. A crucial aspect to consider is the potential for tautomerism, where the compound can exist in equilibrium between the -ol form (3-hydroxy) and the -one form (isoxazol-3(2H)-one). The spectroscopic data, particularly from NMR and IR, will provide insights into the predominant tautomer under analytical conditions.

cluster_main This compound mol caption Figure 1: Chemical Structure of this compound. M [M]⁺• m/z = 180 M_minus_NO2 [M - NO₂]⁺ m/z = 134 M->M_minus_NO2 - •NO₂ (46 Da) M_minus_NO [M - NO]⁺ m/z = 150 M->M_minus_NO - •NO (30 Da) Frag2 [C₆H₄NO]⁺ m/z = 106 M_minus_NO2->Frag2 - CO (28 Da) Frag1 [C₇H₄NO₂]⁺ m/z = 134 Frag3 [C₅H₄]⁺• m/z = 64 Frag2->Frag3 - NCO (42 Da) caption Figure 2: Predicted ESI-MS/MS fragmentation pathway. cluster_workflow Spectroscopic Analysis Workflow start Compound Synthesis & Purification ms Mass Spectrometry (Confirm MW = 180.12) start->ms ir IR Spectroscopy (Identify NO₂, OH, Ring) ms->ir MW Confirmed nmr NMR (¹H & ¹³C) (Confirm C-H Framework) ir->nmr Functional Groups Confirmed data Integrated Data Analysis nmr->data Connectivity Confirmed structure Structure Confirmed data->structure caption Figure 3: Integrated workflow for structural elucidation.

References

A Technical Guide to the Potential Therapeutic Targets of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel chemical entity, 5-Nitrobenzo[d]isoxazol-3-ol. Given the limited direct biological data on this specific molecule, this document leverages a structure-activity relationship approach, drawing insights from the well-documented activities of its core scaffolds: the benzisoxazole ring and the nitroaromatic group. We hypothesize and detail four primary avenues for therapeutic intervention: infectious diseases, oncology, inflammation, and neurological disorders. For each area, we propose a specific molecular target—parasitic/bacterial nitroreductases, FMS-like tyrosine kinase 3 (FLT3), cyclooxygenase-2 (COX-2), and voltage-gated sodium channels (VGSCs), respectively. This guide presents the scientific rationale for each proposed target, delineates the relevant signaling pathways, and provides comprehensive, step-by-step experimental workflows and protocols for target identification and validation. Our objective is to equip researchers with a robust framework to systematically investigate the therapeutic potential of this compound and accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: Deconstructing this compound

The pursuit of novel therapeutic agents is often guided by the chemical architecture of small molecules. This compound is a compound of interest due to the convergence of two biologically significant moieties: the benzisoxazole core and a nitro functional group. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with diverse pharmacological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects. The presence of a nitro group, particularly on an aromatic ring, is characteristic of many antimicrobial and antiparasitic prodrugs that undergo bioactivation within the target organism.

This guide is predicated on the hypothesis that the therapeutic potential of this compound can be predicted and systematically explored by examining the established targets of these two key structural components. We will dissect four potential therapeutic avenues, providing the foundational knowledge and practical methodologies required to validate these hypotheses.

General Workflow for Target Identification and Validation

Before delving into specific targets, it is crucial to establish a generalized workflow for moving from a hypothetical target to a validated mechanism of action. This process ensures rigorous scientific validation at each stage.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & Functional Validation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., cell viability assays across diverse cell lines) A->B C Hypothesize Potential Targets (Based on structural analogs and screening results) B->C D Biochemical Assays (e.g., Enzyme activity, binding assays) C->D Test Hypothesis E Cellular Thermal Shift Assay (CETSA) (Confirming target binding in intact cells) D->E G Pathway Analysis (e.g., Western Blot for downstream effects) E->G Validate Engagement F Affinity Chromatography / Mass Spec (Unbiased target identification) H Functional Assays (Relevant to disease phenotype) G->H I Target Knockdown/Knockout (Confirming target dependency) H->I J J I->J Validated Target G Compound This compound (Prodrug, R-NO2) NTR Type I Nitroreductase (Parasitic/Bacterial Enzyme) Compound->NTR enters active site Cofactor_ox NAD(P)+ NTR->Cofactor_ox Intermediate1 Nitroso Intermediate (R-NO) NTR->Intermediate1 2e- reduction Cofactor NAD(P)H Cofactor->NTR Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 2e- reduction Damage Cellular Damage (DNA, Proteins, Lipids) Intermediate2->Damage generates reactive species G A Step 1: Recombinant NTR Assay Test compound with purified parasitic/bacterial NTR B Step 2: Susceptibility Testing Assess compound's efficacy against wild-type vs. NTR-overexpressing/ knockout parasite/bacterial strains A->B Confirm enzymatic activity C Step 3: ROS Detection Measure Reactive Oxygen Species generation in treated cells B->C Link to cellular phenotype D Validated NTR-dependent Mechanism C->D Confirm mechanism G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3->PI3K Phosphorylation RAS RAS FLT3->RAS Phosphorylation STAT5 STAT5 FLT3->STAT5 Phosphorylation Compound This compound Compound->FLT3 Inhibits Kinase Domain AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation G A Step 1: Biochemical Kinase Assay Determine IC50 against purified recombinant FLT3 (WT and ITD) B Step 2: Kinome Profiling Assess selectivity against a broad panel of other kinases A->B Confirm potency C Step 3: Cellular Assays Test anti-proliferative effect on FLT3-ITD+ AML cell lines (e.g., MV4-11) B->C Confirm selectivity D Step 4: Target Engagement (CETSA) Confirm binding to FLT3 in intact AML cells C->D Confirm cellular activity E Validated FLT3 Inhibitor D->E Validate on-target effect G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA cleaved by PLA2 COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound This compound Compound->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via PGES Inflammation Inflammation & Pain PGE2->Inflammation G A Step 1: In Vitro COX-1/COX-2 Assay Determine IC50 for both COX isoforms to establish potency and selectivity B Step 2: Cell-Based Assay Measure inhibition of prostaglandin production (e.g., PGE2) in LPS-stimulated macrophages A->B Confirm potency & selectivity C Step 3: Downstream Marker Analysis Assess changes in inflammatory gene expression (e.g., via qPCR) B->C Confirm cellular efficacy D Validated Selective COX-2 Inhibitor C->D Confirm functional effect G cluster_0 Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) AP Action Potential Firing VGSC->AP Na+ influx causes Compound This compound Compound->VGSC Blocks channel or stabilizes inactive state Depolarization Membrane Depolarization Depolarization->VGSC opens channel Hyperexcitability Neuronal Hyperexcitability (Seizure Activity) AP->Hyperexcitability High frequency leads to G A Step 1: Automated Patch-Clamp High-throughput screen on cells expressing a specific VGSC subtype (e.g., Nav1.1, Nav1.2) B Step 2: Manual Patch-Clamp Detailed characterization of inhibition mechanism (e.g., state-dependence, use-dependence) A->B Identify hits C Step 3: In Vitro Seizure Model Test efficacy in models like the 'seizure-in-a-dish' using neuronal cultures B->C Characterize mechanism D Validated VGSC Blocker C->D Confirm functional effect

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitrobenzo[d]isoxazol-3-ol and Related Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The benzo[d]isoxazole scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development.[1] This guide focuses on a specific, functionally significant member of this family: this compound, also known as 5-nitro-1,2-benzisoxazol-3-ol. The presence of the electron-withdrawing nitro group at the 5-position, combined with the hydroxyl group at the 3-position, imparts unique chemical properties and a diverse pharmacological profile.

Compounds based on this core have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.[2][3] Furthermore, the broader benzisoxazole class has been investigated for applications ranging from anticancer and neuroprotective agents to potent enzyme inhibitors.[1][4][5] This guide offers a comprehensive review for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs. We will explore the causality behind experimental choices and provide detailed protocols to facilitate further research in this promising area of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental for drug design and development. These parameters influence solubility, permeability, and metabolic stability, which are critical for bioavailability and efficacy.

PropertyValueSource
Molecular Formula C₇H₄N₂O₄[6]
Molecular Weight 180.12 g/mol [6]
IUPAC Name 5-nitro-1,2-benzoxazol-3-one[2]
Synonyms 5-nitro-1,2-benzisoxazol-3-ol[2]
CAS Number 36238-80-9[]
Physical Form Solid
Storage 2-8°C, Sealed in dry conditions[6]
Purity (Typical) 95-97%[6]

Synthesis and Characterization

The synthesis of the benzo[d]isoxazole core is a well-established process in organic chemistry. One of the most common and effective methods for creating substituted isoxazoles is through a 1,3-dipolar cycloaddition reaction.[5][8] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile.

For the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives, a related strategy involves the 1,3-dipolar cycloaddition of nitriloxides with 2-bromocyclohex-2-enones.[5] This highlights the versatility of the cycloaddition approach for constructing the core bicyclic system.

General Synthesis via 1,3-Dipolar Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Substituted Benzaldoxime GenerateNO In situ generation of Nitrile Oxide (e.g., NCS, Et3N) Aldoxime->GenerateNO Dipolarophile Alkene or Alkyne Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition GenerateNO->Cycloaddition Reacts with Isoxazole Substituted Benzo[d]isoxazole Derivative Cycloaddition->Isoxazole

Caption: General workflow for synthesizing isoxazole derivatives.

Experimental Protocol: Synthesis of 5-Substituted 3-(β-D-glycopyranosyl)isoxazoles

The following protocol is adapted from a general procedure for 1,3-dipolar cycloaddition to synthesize isoxazole derivatives, which can be modified for the synthesis of benzo[d]isoxazole analogs.[9]

Reagents & Materials:

  • Appropriately substituted aldoxime (starting material)

  • Alkene or alkyne (dipolarophile)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

  • Dissolve the aldoxime (1.0 equivalent) and the alkene/alkyne (2.0 equivalents) in anhydrous CH₂Cl₂.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in a single portion.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of triethylamine (Et₃N) (1.5 equivalents) in CH₂Cl₂ dropwise over a period of 30 minutes.

  • Allow the reaction to stir at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired isoxazole product.[9]

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the positions of substituents and the integrity of the isoxazole ring.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an accurate mass of the molecular ion.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as C=N, N-O, and hydroxyl groups.[10]

Biological Activities and Therapeutic Potential

The benzo[d]isoxazole scaffold is a versatile pharmacophore, and the introduction of a nitro group often enhances or confers specific biological activities.

Antimicrobial and Antifungal Activity

This compound and its derivatives are recognized for their antimicrobial and antifungal properties.[2] The presence of nitro and chloro groups on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity against both gram-positive and gram-negative microorganisms.[3] This broad-spectrum activity makes them valuable as building blocks in the development of new anti-infective agents.[2] The mechanism is often linked to the nitro group, which can be enzymatically reduced within microbial cells to generate cytotoxic reactive nitrogen species, inducing oxidative stress.[11][12]

Anti-inflammatory and Enzyme Inhibition

Certain isoxazole derivatives, such as valdecoxib, are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3] While the specific anti-inflammatory mechanism of this compound is less defined, it is a known area of investigation for the isoxazole class.[3]

More specifically, the benzo[d]isoxazol-3-ol scaffold is a significant class of inhibitors for D-amino acid oxidase (DAAO).[4] DAAO is a key enzyme in the metabolism of D-serine, a co-agonist of the NMDA receptor.[4] By inhibiting DAAO, these compounds can increase D-serine levels in the brain, which is a therapeutic strategy for neurological disorders like schizophrenia.[4]

DAAO Inhibition Mechanism DAAO DAAO Enzyme KetoAcid α-Keto Acid (Product) DAAO->KetoAcid Metabolizes to DSerine D-Serine (Substrate) DSerine->DAAO Binds to NMDA NMDA Receptor Signaling Enhanced DSerine->NMDA Increased levels activate Inhibitor Benzo[d]isoxazol-3-ol Inhibitor Inhibitor->DAAO Blocks Active Site

Caption: Inhibition of DAAO by benzo[d]isoxazol-3-ol derivatives.

Anticonvulsant Activity

Recent research has expanded the therapeutic potential of benzo[d]isoxazole derivatives to include anticonvulsant activity. Novel hybrids incorporating the 6-halo-substituted benzo[d]isoxazole moiety have been synthesized and evaluated as sodium channel blockers. One potent compound demonstrated a protective index significantly higher than the reference drug phenytoin in maximal electroshock tests, indicating a promising avenue for epilepsy treatment.[13]

Modulation of Protein Aggregation

Derivatives of the related 5-nitro-1,2-benzothiazol-3-amine have been identified as potent inhibitors of α-synuclein and tau aggregation.[10] These proteins are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The study identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) as a promising lead for reducing the formation of toxic protein oligomers and fibrils in a dose-dependent manner.[10] This suggests that the 5-nitro-substituted benzisoxazole core could also be explored for similar anti-aggregation properties.

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4][14]

  • Influence of Halogens: For DAAO inhibition, halogen substitution on the benzene ring significantly impacts potency. The 5-chloro and 6-chloro derivatives of benzo[d]isoxazol-3-ol are among the most potent compounds, suggesting that an electron-withdrawing group at these positions is favorable for binding to the enzyme's active site.[4]

  • Role of the Nitro Group: In anticancer studies, a 6-nitrobenzo[d]isoxazole derivative showed significantly higher cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines compared to its non-nitrated or halogenated counterparts.[14] This underscores the potent effect of the nitro group in enhancing specific biological activities.

  • Substituents at C-3, C-4, and C-5: For allosteric ligands of the RORγt receptor, explorations around the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for improving potency and specificity. The presence of a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly increase potency by forming an additional polar interaction with the protein backbone.[15]

Key SAR Points on Benzo[d]isoxazole Core cluster_nodes Key SAR Points on Benzo[d]isoxazole Core core R5 Position 5: -NO₂: ↑ Anticancer, Antimicrobial -Cl: ↑ DAAO Inhibition R5->core R6 Position 6: -Cl: ↑ DAAO Inhibition R6->core R3 Position 3: -OH is key for DAAO inhibition R3->core

Caption: Structure-activity relationship summary for the benzo[d]isoxazole core.

Conclusion and Future Directions

This compound and its related compounds represent a versatile and potent class of molecules with significant therapeutic potential. The core scaffold, decorated with the influential nitro group, has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and enzyme-inhibiting properties. The established synthetic routes, particularly 1,3-dipolar cycloaddition, provide a robust platform for generating diverse chemical libraries for further screening and optimization.

Future research should focus on several key areas:

  • Lead Optimization: Leveraging the known SAR, targeted modifications can be made to enhance potency against specific targets while improving pharmacokinetic profiles, such as solubility and metabolic stability.

  • Mechanism of Action Studies: While the role of the nitro group in oxidative stress is a plausible mechanism for antimicrobial activity, further studies are needed to elucidate the precise molecular targets for other observed effects, such as anticonvulsant and anti-inflammatory actions.

  • Exploration of New Therapeutic Areas: The demonstrated activity against protein aggregation opens a promising new frontier for this chemical class in the context of neurodegenerative diseases.

The rich chemistry and diverse pharmacology of this compound and its analogs ensure that they will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Nitrobenzo[d]isoxazol-3-ol, a valuable building block in medicinal chemistry and agrochemical research. The protocol is designed for implementation by trained laboratory personnel.

Introduction

This compound, also known as 5-nitro-1,2-benzisoxazol-3-ol, is a heterocyclic compound with significant potential in various scientific fields. Its structure is foundational for the development of novel pharmaceuticals due to its association with a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The presence of the nitro group and the isoxazole ring system makes it a versatile intermediate for further chemical modifications. This document outlines a reliable synthetic route to this compound, starting from the commercially available 2-hydroxy-5-nitrobenzonitrile.

Reaction Principle

The synthesis of this compound is achieved through the cyclization of 2-hydroxy-5-nitrobenzonitrile. This process involves the conversion of the nitrile functional group into a hydroxyimino group by reaction with hydroxylamine, followed by an intramolecular cyclization to form the benzisoxazole ring. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the phenolic oxygen onto the carbon of the hydroxyimino group.

Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxy-5-nitrobenzonitrile.

Materials and Reagents
  • 2-hydroxy-5-nitrobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Dissolve 2-hydroxy-5-nitrobenzonitrile in ethanol C Combine solutions in a round-bottom flask A->C B Prepare aqueous solution of hydroxylamine hydrochloride and sodium acetate B->C D Heat the mixture to reflux C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Acidify with HCl to precipitate the product F->G H Filter the precipitate G->H I Wash the solid with cold water H->I J Dry the product under vacuum I->J K Characterize the product (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Hydroxylamine Solution: In a beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water. Stir until all solids are dissolved. The sodium acetate acts as a base to liberate the free hydroxylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzonitrile (1 equivalent) in ethanol.

  • Reaction Initiation: Add the freshly prepared hydroxylamine solution to the ethanolic solution of 2-hydroxy-5-nitrobenzonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to the reaction mixture to adjust the pH to acidic (pH 2-3). This will protonate the product and cause it to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.

Quantitative Data Summary
ParameterValue
Starting Material2-hydroxy-5-nitrobenzonitrile
Key ReagentsHydroxylamine hydrochloride, Sodium acetate
SolventEthanol/Water
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Expected Yield70-85%

Scientific Integrity and Logic

Causality Behind Experimental Choices
  • Choice of Starting Material: 2-hydroxy-5-nitrobenzonitrile is an ideal precursor as it possesses the necessary ortho-hydroxy and nitrile functionalities in the correct orientation for cyclization.[2]

  • In Situ Generation of Hydroxylamine: Hydroxylamine is used as its hydrochloride salt for stability. A base, such as sodium acetate, is required to generate the free hydroxylamine in situ, which is the reactive species.

  • Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic starting material and the inorganic reagents.

  • Acidification for Precipitation: The product, this compound, is acidic due to the hydroxyl group on the isoxazole ring. In a neutral or basic solution, it can exist as a soluble salt. Acidification protonates the molecule, reducing its solubility and causing it to precipitate, which is a key step in its isolation.

Self-Validating System: Product Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic aromatic proton signals, with splitting patterns consistent with the substitution on the benzene ring. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include:

    • A broad O-H stretch for the hydroxyl group.

    • Characteristic peaks for the aromatic C-H and C=C bonds.

    • Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O₄, M.W. = 196.12 g/mol ).

Safety Precautions

Working with nitrated aromatic compounds requires strict adherence to safety protocols due to their potential hazards, which include toxicity and thermal instability.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be absorbed through the skin.[4] In case of contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitroaromatic compounds can be environmental pollutants and may require special disposal procedures.[5]

  • Thermal Hazards: Although this compound is not an explosive, nitrated compounds can be thermally sensitive. Avoid excessive heating.

References

Application Notes and Protocols for Utilizing 5-Nitrobenzo[d]isoxazol-3-ol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 5-Nitrobenzo[d]isoxazol-3-ol as an Antimicrobial Agent

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitro-containing heterocyclic compounds have long been a source of potent antimicrobial drugs, with their activity often attributed to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic radical species.[1] Within this class, this compound and its derivatives are gaining attention as compounds of interest for antimicrobial research.[2] The isoxazole ring is a key pharmacophore in various bioactive molecules, and its combination with a nitro group suggests a potential for significant antimicrobial efficacy against a range of pathogens.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in standard antimicrobial assays. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[4] This document will guide the user through essential safety precautions, detailed experimental procedures for determining antimicrobial susceptibility, and the interpretation of results.

I. Compound Profile and Safety Precautions

Chemical Structure:

  • Molecular Formula: C₇H₄N₂O₄

  • Molecular Weight: 180.12 g/mol

  • Appearance: Typically a solid powder.

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

Safety and Handling:

While specific toxicity data for this compound is not extensively documented, related nitroaromatic compounds warrant careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5][6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6]

  • Ingestion: Harmful if swallowed. If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

II. Preparation of Stock Solutions

Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in antimicrobial susceptibility testing.

Solubility: The solubility of this compound should be determined empirically. Due to its chemical structure, it is likely to have poor solubility in water. Organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing the initial stock solution. It is crucial to use a solvent that does not exhibit antimicrobial activity at the final concentration used in the assay.

Protocol for Stock Solution Preparation (10 mg/mL in DMSO):

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) in a sterile, tared microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, molecular biology-grade DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

III. Antimicrobial Susceptibility Testing: Core Protocols

The following protocols are foundational for assessing the antimicrobial activity of this compound. The two primary methods detailed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][7] The broth microdilution method is a widely used and standardized technique for determining MIC values.[4][7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Perform Serial Dilutions of Compound in 96-Well Plate A->D B Culture Bacteria Overnight E Standardize Bacterial Inoculum (0.5 McFarland) B->E C Prepare Mueller-Hinton Broth (MHB) C->D F Inoculate Wells with Standardized Bacteria D->F E->F G Incubate Plate at 37°C for 16-24 hours F->G H Visually Inspect for Turbidity (Bacterial Growth) G->H I Determine MIC (Lowest Concentration with No Visible Growth) H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution Method

  • Preparation of Reagents and Media:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[4]

    • Prepare a bacterial inoculum by selecting 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate and suspending them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of this compound to be tested (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation: Example MIC Data Table

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureus292138Vancomycin1
Escherichia coli2592216Ciprofloxacin0.015
Pseudomonas aeruginosa2785364Gentamicin0.5
Enterococcus faecalis2921232Ampicillin2
B. Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay is a logical extension of the MIC assay.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation & Reading A Completed MIC Assay Plate B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Plate Aliquots onto Agar Plates B->C D Incubate Agar Plates at 37°C for 18-24 hours C->D E Count Colonies on Each Plate D->E F Determine MBC (Lowest Concentration with ≥99.9% killing) E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Protocol: MBC Assay

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Select the wells corresponding to the MIC value and higher concentrations of this compound that showed no visible growth. Also, include the growth control well.

  • Plating:

    • Homogenize the contents of each selected well by gentle pipetting.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Spread the inoculum evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on the plate from the growth control.

  • Reading and Interpreting Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Example MBC Data Table

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus29213816Bactericidal
Escherichia coli2592216128Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

IV. Putative Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive nitrogen species that can damage cellular macromolecules, including DNA, proteins, and lipids.[1][9] It is hypothesized that this compound acts as a prodrug that is activated by bacterial nitroreductases.[9]

Proposed Mechanism of Action Pathway

MoA_Pathway A This compound (Prodrug) B Bacterial Nitroreductases A->B Enzymatic Reduction C Reactive Nitrogen Species (e.g., Nitroso and Hydroxylamine derivatives) B->C D Cellular Damage C->D E DNA Strand Breaks D->E F Enzyme Inactivation D->F G Membrane Damage D->G H Bacterial Cell Death E->H F->H G->H

Caption: Proposed Mechanism of Action for this compound.

Further experimental work, such as assays with nitroreductase-deficient bacterial strains and studies on the induction of oxidative stress, would be required to fully elucidate the mechanism of action of this compound.

V. References

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References

Application Notes and Protocols: 5-Nitrobenzo[d]isoxazol-3-ol as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: The following application note is a detailed, instructive guide for the characterization of 5-Nitrobenzo[d]isoxazol-3-ol as a potential enzyme inhibitor. Due to the limited publicly available data on the specific biological activities of this compound, this document is presented as a representative framework. The protocols and data herein are illustrative and designed to provide a robust starting point for investigation into this and related molecules.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of isoxazole have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[2] A key mechanism through which many of these agents exert their therapeutic effects is through the specific inhibition of enzymes in critical disease pathways. For instance, certain isoxazole-containing molecules have demonstrated potent inhibition of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX), both of which are pivotal in the inflammatory cascade.[3][4]

The subject of this guide, this compound, combines the isoxazole core with a nitro group. The nitro functional group can significantly influence a molecule's biological activity. In some contexts, it can act as a "masked electrophile," potentially leading to covalent enzyme inhibition under specific microenvironmental conditions within an enzyme's active site.[5][6] This suggests that this compound could act as an inhibitor through various mechanisms, warranting a thorough investigation of its enzyme inhibitory potential.

This document will provide a comprehensive guide to the initial characterization of this compound as an enzyme inhibitor, using a hypothetical scenario where it is investigated as an inhibitor of 5-lipoxygenase (5-LOX), a common target for isoxazole derivatives.

Putative Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] Inhibition of 5-LOX is a validated strategy for the treatment of inflammatory diseases such as asthma. Based on the known activities of other isoxazole derivatives, it is plausible that this compound may inhibit 5-LOX. The potential inhibitory mechanisms could be multifactorial, including competitive binding at the active site, allosteric modulation, or even covalent modification, given the presence of the nitro group.

5_LOX_Pathway_and_Inhibition Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Substrate Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalysis Leukotrienes Leukotrienes (e.g., LTB4) Five_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound Inhibitor->Five_LOX Inhibition Enzyme_Kinetics_Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay with Varying [Substrate] and [Inhibitor] Start->Assay_Setup Data_Acquisition Measure Initial Reaction Velocities (V₀) Assay_Setup->Data_Acquisition MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Data_Acquisition->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Data_Acquisition->LB_Plot Determine_Kinetics Determine Apparent Kₘ and Vₘₐₓ MM_Plot->Determine_Kinetics Determine_Inhibition_Type Determine Inhibition Type LB_Plot->Determine_Inhibition_Type Determine_Kinetics->Determine_Inhibition_Type End End Determine_Inhibition_Type->End

References

Application Note: A Multi-tiered Strategy for Developing Assays for 5-Nitrobenzo[d]isoxazol-3-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 5-Nitrobenzo[d]isoxazol-3-ol. This compound belongs to a class of nitroaromatic isoxazoles, suggesting a potential mechanism of action involving reductive activation. We present a multi-tiered assay strategy beginning with the biochemical validation of this compound as a substrate for nitroreductase (NTR) enzymes. Subsequently, we detail robust cell-based protocols to determine its functional consequences, such as selective cytotoxicity and induction of oxidative stress. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols to rigorously characterize the compound's therapeutic potential.

Introduction: Unpacking the Therapeutic Potential

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] When fused to a benzoid ring and substituted with a nitro group, as in this compound, the molecule gains a feature with significant therapeutic implications. Nitroaromatic compounds are often bio-activated through the reduction of the nitro group to a cytotoxic hydroxylamine or amine.[3] This conversion is catalyzed by nitroreductase (NTR) enzymes, which are notably expressed in many bacterial species and are upregulated in the hypoxic microenvironments of solid tumors, but are largely absent in healthy mammalian cells.[4][5]

This differential expression provides a compelling rationale for targeted therapy. The central hypothesis for this compound is that it acts as a prodrug, remaining relatively inert until it encounters an NTR-rich environment. There, it is reduced to a potent cytotoxic agent. This mechanism has been successfully explored for other nitro-containing compounds in cancer therapy and microbiology.[6][7][8]

This guide outlines a logical, hypothesis-driven workflow to systematically test this proposed mechanism. We will first establish a biochemical link between the compound and NTR activity and then translate these findings into a cellular context to assess its biological efficacy.

Part 1: Biochemical Characterization – The Nitroreductase Substrate Validation

The foundational step is to determine if this compound is a substrate for a relevant nitroreductase enzyme. This validation is critical before proceeding to more complex and resource-intensive cell-based assays. We propose two complementary protocols: an enzymatic assay to measure kinetics and a mass spectrometry-based assay to confirm the identity of the reduced product.

Workflow for Biochemical Validation

G cluster_0 Hypothesis Validation cluster_1 Outcome A Hypothesis: Compound is an NTR Prodrug B Protocol 1: Spectrophotometric NTR Assay A->B Test Substrate Activity C Protocol 2: HPLC-MS Metabolite ID A->C Identify Product D Data Analysis: Determine Km, Vmax & Confirm Structure B->D C->D E Confirmed NTR Substrate D->E Positive Result F Not an NTR Substrate D->F Negative Result

Caption: Workflow for confirming this compound as an NTR substrate.

Protocol 1: Spectrophotometric Nitroreductase Enzyme Assay

This assay quantifies NTR activity by monitoring the consumption of its cofactor, NADH, which results in a decrease in absorbance at 340 nm. Alternatively, a coupled assay can be used where the reduction of the prodrug is linked to the reduction of a chromogenic substrate like cytochrome C.[4]

Causality: A decrease in NADH absorbance in the presence of the enzyme, cofactor, and this compound directly indicates that the compound is participating in the enzymatic reaction and is being reduced.

Materials:

  • Recombinant Nitroreductase (e.g., from E. coli)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve NADH in reaction buffer to a concentration of 10 mM.

    • Dissolve this compound in DMSO to a stock concentration of 50 mM. Create serial dilutions in reaction buffer.

    • Dilute recombinant NTR in reaction buffer to a working concentration (e.g., 10 µg/mL).

  • Set up the Reaction: In a 96-well plate, add the following to each well (for a final volume of 200 µL):

    • 160 µL of Reaction Buffer.

    • 20 µL of NADH solution (final concentration: 1 mM).

    • 10 µL of this compound at various concentrations (e.g., final concentrations ranging from 1 µM to 500 µM). Include a "no-substrate" control.

  • Initiate the Reaction: Add 10 µL of the NTR enzyme solution to each well. For a negative control, add 10 µL of reaction buffer instead of the enzyme.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH consumption (ΔAbs/min) for each concentration of the test compound.

    • Subtract the background rate from the "no-substrate" and "no-enzyme" controls.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Table 1: Example Michaelis-Menten Kinetic Data

Parameter Value Unit
Km 75.4 ± 5.2 µM
Vmax 120.1 ± 8.7 nmol/min/mg

| kcat | 3.6 | s⁻¹ |

Protocol 2: HPLC-MS Analysis of the Reduction Product

This protocol provides definitive evidence of the compound's conversion by identifying the reduced metabolite. The expected product is 5-Aminobenzo[d]isoxazol-3-ol, resulting from the reduction of the nitro group.

Causality: Direct detection of the predicted amino metabolite via its mass-to-charge ratio (m/z) confirms the specific chemical transformation catalyzed by NTR.

Procedure:

  • Enzymatic Reaction: Scale up the reaction from Protocol 1. Incubate 100 µM this compound with 5 µg/mL NTR and 2 mM NADH in reaction buffer at 37°C for 2 hours. Include a control reaction without the enzyme.

  • Sample Preparation: Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme. Centrifuge at 14,000 x g for 10 minutes.

  • HPLC-MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor the eluent using a mass spectrometer in positive ion mode.

    • Search for the theoretical m/z of the parent compound (C₇H₄N₂O₄, [M+H]⁺ ≈ 181.02) and the reduced amino product (C₇H₅N₃O₂, [M+H]⁺ ≈ 164.04).

  • Confirmation: A peak corresponding to the m/z of the amino product that is present only in the enzyme-treated sample confirms the reduction.

Part 2: Cell-Based Assays – Quantifying Biological Efficacy

Upon confirming that this compound is an NTR substrate, the next phase is to evaluate its activity in a biologically relevant context. These assays are designed to test the hypothesis that the compound's cytotoxicity is dependent on NTR expression.

Proposed Mechanism of Action in Cells

G compound This compound (Prodrug) cell NTR-Expressing Cell (e.g., Hypoxic Tumor Cell) compound->cell reduction NTR-Mediated Reduction cell->reduction active_drug Reduced Metabolite (Cytotoxic Agent) reduction->active_drug ros ROS Generation active_drug->ros stress Oxidative Stress ros->stress death Apoptosis / Cell Death stress->death

Caption: Proposed pathway for NTR-dependent cytotoxicity of the compound.

Protocol 3: Comparative Cytotoxicity Assay (NTR+ vs. NTR- Cells)

This is the cornerstone assay for validating the prodrug concept in a cellular system. The compound should exhibit significantly greater potency in cells engineered to express NTR compared to their wild-type counterparts.

Causality: A large difference in the half-maximal inhibitory concentration (IC₅₀) between NTR-positive and NTR-negative cell lines provides strong evidence for NTR-dependent activation.

Materials:

  • Paired cell lines: e.g., HT-29 (parental) and HT-29-NTR (stably expressing E. coli nitroreductase).

  • Complete cell culture medium.

  • This compound.

  • 96-well clear-bottom white plates.

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).

  • Optional: Hypoxia chamber (1% O₂).

Procedure:

  • Cell Seeding: Seed both NTR+ and NTR- cells into separate 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. If investigating the effect of hypoxia, place a parallel set of plates in a hypoxia chamber.

  • Viability Measurement:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of viability versus log[compound concentration].

    • Use a non-linear regression model (four-parameter logistic curve) to calculate the IC₅₀ value for each cell line.

Table 2: Example Comparative Cytotoxicity Data (IC₅₀ Values)

Cell Line Condition IC₅₀ (µM) Fold Selectivity (IC₅₀ NTR- / IC₅₀ NTR+)
HT-29 (NTR-) Normoxia > 100 18.5
HT-29-NTR+ Normoxia 5.4
HT-29 (NTR-) Hypoxia (1% O₂) 88.2 44.1

| HT-29-NTR+ | Hypoxia (1% O₂) | 2.0 | |

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection

The reduction of many nitroaromatic compounds is known to generate reactive oxygen species, a key mediator of cytotoxicity.[6][8] This assay measures this effect directly.

Causality: An increase in intracellular ROS that is dependent on both the compound and NTR expression links the enzymatic activation to a specific downstream cytotoxic mechanism.

Materials:

  • NTR+ and NTR- cell lines.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA-AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed NTR+ and NTR- cells in a 96-well black plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove culture medium and wash cells once with warm HBSS.

    • Add 100 µL of 10 µM DCFDA-AM in HBSS to each well.

    • Incubate for 45 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of this compound (at a concentration near its IC₅₀ for NTR+ cells) or controls (vehicle, H₂O₂ as a positive control).

  • Fluorescence Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1-2 hours.

  • Data Analysis: Plot the fluorescence intensity over time. A significantly steeper increase in fluorescence in the compound-treated NTR+ cells compared to NTR- cells indicates NTR-dependent ROS production.

Data Interpretation and Next Steps

  • Strong Positive Result: If the compound is confirmed as an NTR substrate (Protocols 1 & 2) and shows high NTR-dependent cytotoxicity (Protocol 3), this provides a strong rationale for further preclinical development as a targeted agent for hypoxic tumors or specific bacterial infections.

  • NTR-Independent Activity: If the compound shows potent cytotoxicity in both NTR+ and NTR- cells, its mechanism is likely independent of nitro-reduction. In this case, broader screening against other targets (e.g., kinases, cyclooxygenases) would be warranted, leveraging the known activities of the isoxazole scaffold.[1][9]

  • Substrate but Not Cytotoxic: If the compound is an NTR substrate but lacks cellular activity, it could be due to poor cell permeability or rapid efflux. Permeability assays (e.g., PAMPA) could be employed to investigate this.

References

Application Notes & Protocols: A Comprehensive Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone five-membered heterocycle in modern medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique structural and electronic properties. The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and its weak N-O bond provides a synthetically versatile handle for further transformations.[1][3] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5]

The [3+2] cycloaddition between a nitrile oxide and an alkyne, a classic example of a Huisgen 1,3-dipolar cycloaddition, remains the most robust and widely utilized method for constructing the isoxazole core.[6][7] This reaction is prized for its efficiency, high degree of regioselectivity, and tolerance of a broad range of functional groups, making it an indispensable tool for generating molecular diversity in drug development pipelines.[7][8]

This comprehensive guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazole synthesis. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for key synthetic strategies, and discuss the critical experimental parameters that ensure success.

Part 1: Mechanistic Insights – The "Why" Behind the Reaction

The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a concerted cyclic transition state.[6] The reaction involves the combination of a 4π-electron component (the 1,3-dipole, which is the nitrile oxide) and a 2π-electron component (the dipolarophile, typically an alkyne or alkene).[9]

The key to this synthesis is the nitrile oxide (R-C≡N⁺-O⁻), a reactive intermediate that is not stable and must be generated in situ.[10] Several methods exist for this, with the most common being the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[11][12]

Regioselectivity: Controlling Isomer Formation

A crucial aspect of the nitrile oxide-alkyne cycloaddition is its high regioselectivity. For terminal alkynes, the reaction predominantly yields the 3,5-disubstituted isoxazole. This selectivity is governed by both steric and electronic factors, specifically the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The orbital coefficients dictate that the oxygen of the nitrile oxide adds to the substituted carbon of the terminal alkyne, leading to the 3,5-disubstituted product.[9]

While the thermal reaction is highly effective, metal catalysis, particularly with copper(I), can significantly accelerate the reaction and enhance regioselectivity, especially for challenging substrates.[6][11] Computational studies suggest that the copper-catalyzed reaction may proceed through a stepwise mechanism involving metallacycle intermediates, which differs from the concerted pericyclic pathway of the thermal reaction.[13][14]

Below is a diagram illustrating the general mechanism for the formation of a 3,5-disubstituted isoxazole.

Caption: General mechanism for isoxazole synthesis.

Part 2: Experimental Protocols

Here we provide detailed, step-by-step protocols for two of the most reliable and widely used methods for isoxazole synthesis. These protocols are designed to be self-validating, with explanations for key steps and expected outcomes.

Protocol 1: Classic Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Oxidation of Aldoximes

This protocol details the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using a common household bleach (sodium hypochlorite solution) as the oxidant. This method is cost-effective, operationally simple, and generally provides good yields.[15]

Materials:

  • Substituted Aldoxime (e.g., Benzaldehyde oxime)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hypochlorite (NaOCl, ~5-6% commercial bleach)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime (e.g., benzaldehyde oxime, 1.21 g, 10.0 mmol, 1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.12 mL, 10.2 mmol, 1.02 eq). Dissolve the starting materials in dichloromethane (20 mL).

    • Rationale: DCM is a good solvent for the starting materials and forms a biphasic mixture with the aqueous oxidant, which is ideal for this reaction. A slight excess of the alkyne ensures complete consumption of the generated nitrile oxide.

  • Oxidation and Cycloaddition: To the vigorously stirring solution, add the aqueous sodium hypochlorite solution (25 mL) dropwise over 15 minutes at room temperature.

    • Rationale: Slow addition of the oxidant controls the rate of nitrile oxide formation, minimizing its dimerization to furoxan byproducts. Vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) solvent system. The reaction is typically complete within 12-24 hours.

    • Self-Validation: The disappearance of the starting materials (aldoxime and alkyne) and the appearance of a new, less polar spot (the isoxazole product) on the TLC plate indicates reaction progression.

  • Work-up: Once the reaction is complete, separate the organic layer using a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[16][17]

    • Column Packing: Pack the column with silica gel slurried in hexanes.

    • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

    • Self-Validation: A successful purification will yield fractions with a single spot on the TLC plate corresponding to the Rf of the desired isoxazole.

  • Characterization: Combine the pure fractions and remove the solvent to yield the 3,5-disubstituted isoxazole as a solid or oil. Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[18][19]

Expected Yield: 70-90%

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Hydroximoyl Chlorides

This protocol utilizes a hydroximoyl chloride as the nitrile oxide precursor and a copper(I) catalyst to facilitate the cycloaddition. This method is often faster and can be more regioselective than the uncatalyzed thermal reaction.[6][8]

Materials:

  • Substituted Hydroximoyl Chloride (e.g., N-hydroxybenzimidoyl chloride)

  • Terminal Alkyne (e.g., 1-hexyne)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroximoyl chloride (e.g., N-hydroxybenzimidoyl chloride, 778 mg, 5.0 mmol, 1.0 eq), the terminal alkyne (e.g., 1-hexyne, 0.69 mL, 6.0 mmol, 1.2 eq), and copper(I) iodide (48 mg, 0.25 mmol, 5 mol%). Add anhydrous THF (15 mL) via syringe.

    • Rationale: An inert atmosphere is used to prevent oxidation of the Cu(I) catalyst. A slight excess of the alkyne is used. THF is a common solvent for this type of reaction.

  • Base Addition and Reaction: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.05 mL, 7.5 mmol, 1.5 eq) dropwise via syringe. After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Rationale: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ. The copper(I) catalyst coordinates to the alkyne, activating it for cycloaddition.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 8:2) for the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

    • Rationale: The ammonium chloride solution quenches the reaction and helps to remove the copper catalyst.

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, MS).

Expected Yield: 75-95%

Workflow Diagram: General Isoxazole Synthesis

Experimental_Workflow Start 1. Reaction Setup (Combine Starting Materials) Nitrile_Oxide_Gen 2. In Situ Nitrile Oxide Generation (e.g., Oxidation or Elimination) Start->Nitrile_Oxide_Gen Cycloaddition 3. Cycloaddition (Stir at RT or Heat) Nitrile_Oxide_Gen->Cycloaddition Monitoring 4. Reaction Monitoring (TLC/LC-MS) Cycloaddition->Monitoring Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis.

Part 3: Data Presentation and Comparison

The choice of method for nitrile oxide generation can significantly impact the reaction conditions and scope. The following table summarizes the key features of the two most common precursor classes.

FeatureAldoxime PrecursorsHydroximoyl Chloride Precursors
Stability Generally stable, easy to handle solids or oils.Can be moisture-sensitive, may require inert conditions.
Nitrile Oxide Generation Oxidation (e.g., NaOCl, NCS, hypervalent iodine).[1][20]Base-mediated dehydrochlorination (e.g., Et₃N).[12]
Byproducts Dependent on oxidant (e.g., NaCl from bleach).Triethylammonium chloride (salt).
Catalysis Can be performed without a metal catalyst.Often benefits from Cu(I) catalysis for rate and selectivity.[6]
Generality Very broad scope for both aromatic and aliphatic aldoximes.Broadly applicable, well-established method.
Typical Conditions Biphasic (e.g., DCM/H₂O) or single solvent, often RT.Anhydrous organic solvent (e.g., THF, Et₂O), 0°C to RT.

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and versatile strategy for the synthesis of isoxazoles, a privileged scaffold in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the appropriate nitrile oxide precursor and reaction conditions, researchers can efficiently access a wide array of substituted isoxazoles. The protocols provided herein offer reliable and robust starting points for the synthesis of these valuable heterocyclic compounds, enabling further exploration in drug discovery and development programs.

References

Application Note & Protocols: Purification Strategies for 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide that you requested.

Authored by: Gemini, Senior Application Scientist

Introduction

5-Nitrobenzo[d]isoxazol-3-ol is a heterocyclic organic compound featuring a fused benzisoxazole ring system substituted with a nitro group and a hydroxyl group. Its structural characteristics, particularly the presence of the acidic hydroxyl group and the polar nitro functionality, make it a valuable building block in medicinal chemistry and materials science. The biological and chemical reactivity of this molecule is intrinsically linked to its purity. The presence of synthetic by-products, such as regioisomers or unreacted starting materials, can lead to ambiguous experimental results and hinder drug development pipelines.

This technical guide provides a comprehensive overview of robust purification techniques for this compound. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to select and adapt these protocols for optimal results. The methodologies discussed include acid-base extraction, recrystallization, and column chromatography, with detailed protocols and guidance on purity assessment.

Physicochemical Properties & Anticipated Impurity Profile

A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄N₂O₄[]
Molecular Weight180.12 g/mol []
AppearanceLikely a yellow or off-white solid[2]
AcidityThe hydroxyl group at position 3 imparts acidic character.N/A
PolarityHigh, due to the nitro and hydroxyl groups.N/A

The key feature for purification is the acidic proton on the hydroxyl group. The electron-withdrawing effect of the nitro group and the isoxazole ring increases the acidity of this proton, making the compound readily soluble in aqueous basic solutions.

Common Impurities: Based on typical synthetic routes for related structures, the crude product may contain:

  • Starting Materials: Unreacted precursors from the cyclization or nitration steps.

  • Regioisomers: Isomers with the nitro group at different positions on the benzene ring.

  • Hydrolysis Products: Opening of the isoxazole ring under certain pH and temperature conditions.

  • Solvent Residues: Trapped solvent molecules from the reaction work-up.

Purification Strategy Selection

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining a bulk purification technique with a final polishing step, is often the most effective.

G cluster_bulk Bulk Purification (Scale: >1g) cluster_fine Fine Purification / Isomer Separation start Crude this compound q1 Primary Impurities: Neutral or Basic? start->q1 acid_base Protocol 1: Acid-Base Extraction q1->acid_base Yes recryst_bulk Protocol 2: Recrystallization q1->recryst_bulk No / Unknown purity_check Purity Assessment (TLC, Melting Point, NMR) acid_base->purity_check recryst_bulk->purity_check chromatography Protocol 3: Column Chromatography recryst_final Protocol 2: Recrystallization (Polishing) chromatography->recryst_final final_product Pure Product recryst_final->final_product purity_check->chromatography Impurities Persist purity_check->final_product Purity >98%

Caption: Purification strategy selection flowchart.

Detailed Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

Principle: This technique leverages the acidic nature of this compound to separate it from non-acidic (neutral or basic) impurities. The compound is deprotonated by a base to form a water-soluble salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent re-acidification of the aqueous layer precipitates the purified product.[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality Note: A weak base like NaHCO₃ is chosen first as it will selectively deprotonate stronger acids, potentially leaving very weakly acidic impurities behind. If the compound does not fully transfer to the aqueous layer (confirm by TLC), a stronger base like 1 M sodium hydroxide (NaOH) can be used.[5]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure (especially with bicarbonate). Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of the basic solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.[6]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2).

  • Isolation: The purified this compound will precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to maximize crystal formation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization for High-Purity Material

Principle: Recrystallization purifies solids based on their differential solubility in a given solvent at high and low temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below. Soluble impurities remain in the cold solvent (mother liquor) after the desired compound crystallizes.[8]

Solvent Selection: The key to successful recrystallization is choosing the right solvent.[8] The polarity of this compound suggests that polar solvents should be screened.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for polar aromatic compounds.
Methanol65Polar ProticSimilar to ethanol, but higher solubility may lead to lower recovery.[9]
Ethyl Acetate77Polar AproticGood dissolving power; often used with a non-polar anti-solvent like hexanes.
Acetic Acid118Polar ProticCan be effective for nitroaromatic compounds but is corrosive and hard to remove.
Toluene111Non-polarMay be useful if impurities are highly polar.

Step-by-Step Methodology:

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Heat the mixture to boiling on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely.

    • Expertise Note: Adding excess solvent will reduce the final yield. The goal is to create a hot, saturated solution.[8]

  • Hot Filtration (Optional): If insoluble impurities (like dust or non-soluble by-products) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all solvent. Incomplete drying can depress the melting point, giving a false impression of impurity.[8]

Protocol 3: Flash Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase.[10] Less polar compounds travel through the column faster with the non-polar mobile phase, while more polar compounds like this compound are retained more strongly by the polar silica and elute later.[11] This method is ideal for separating compounds with similar functionalities but different polarities, such as regioisomers.[12]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine product Purified Product combine->product

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will result in the desired compound having an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and use air pressure to pack it evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate). For better separation, it is often preferable to pre-adsorb the compound onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the silica gel. Start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

No purification is complete without verification. The following methods should be used to assess the purity of the final product:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point Analysis: A sharp, well-defined melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of impurities through unexpected peaks.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any trace impurities.

Conclusion

The purification of this compound can be approached systematically. For removing bulk neutral impurities from a large-scale reaction, acid-base extraction is an efficient and economical first step. For achieving high levels of purity suitable for analytical standards or sensitive biological assays, recrystallization is an excellent and often superior alternative to chromatography.[7] When faced with challenging separations, such as removing isomeric by-products, flash column chromatography provides the necessary resolving power. By understanding the chemical principles behind each technique and employing a multi-step strategy, researchers can confidently obtain this compound of the requisite purity for their work.

References

Application Notes & Protocols for the Quantification of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Nitrobenzo[d]isoxazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potent molecule destined for research or pharmaceutical development, establishing robust and reliable analytical methods for its quantification is a critical prerequisite. This document provides a comprehensive guide to the analytical methodologies for the accurate quantification of this compound in various matrices. The protocols detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility.

The chemical structure of this compound, featuring a nitroaromatic system fused to an isoxazole ring, informs the selection of appropriate analytical techniques. The presence of the nitro group and the conjugated ring system provides a strong chromophore, making it amenable to UV-Vis spectrophotometry. For more complex matrices and for achieving higher sensitivity and selectivity, a separation technique such as High-Performance Liquid Chromatography (HPLC) is indispensable.

This guide will detail protocols for both UV-Vis Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36238-80-9--INVALID-LINK--[]
Molecular Formula C7H4N2O4--INVALID-LINK--[2]
Molecular Weight 180.12 g/mol --INVALID-LINK--[2]

Method 1: Quantification by UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a rapid and straightforward method for quantifying compounds that absorb light in the ultraviolet-visible range. Nitroaromatic compounds typically exhibit strong absorbance due to π-π* and n-π* electronic transitions.[3][4][5] This method is ideal for the quantification of this compound in simple solutions, such as during synthesis workup or for dissolution studies, where interfering substances are minimal.

Protocol: UV-Vis Spectrophotometric Quantification

1. Instrument and Reagents:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • Methanol (HPLC grade or equivalent).

  • This compound reference standard of known purity.

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. For example, pipette 0.1, 0.2, 0.5, 1.0, 1.5, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.

3. Determination of Maximum Absorbance (λmax):

  • Scan one of the working standard solutions (e.g., 10 µg/mL) across the UV-Vis spectrum (typically 200-400 nm) against a methanol blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For nitroaromatic compounds, this is often in the range of 240-320 nm.[5]

4. Generation of a Calibration Curve:

  • Measure the absorbance of each working standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

5. Quantification of Unknown Samples:

  • Prepare the unknown sample by dissolving it in methanol and diluting it to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of this compound in the unknown sample using the equation from the linear regression.

Causality and Trustworthiness: The choice of methanol as a solvent is based on its ability to dissolve the analyte and its transparency in the UV region of interest. A linear calibration curve with a high correlation coefficient ensures that the Beer-Lambert law is obeyed within the tested concentration range, providing a trustworthy basis for quantification.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique that separates components in a mixture, allowing for highly selective and sensitive quantification. For this compound, a reverse-phase HPLC method is proposed, which is well-suited for the separation of moderately polar compounds. This method is applicable for the analysis of the compound in complex matrices such as biological fluids, reaction mixtures, and pharmaceutical formulations. The principles are based on established methods for related nitroimidazole and isoxazole derivatives.[6][7][8][9]

Protocol: RP-HPLC with UV Detection

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis DetectorStandard equipment for robust and reproducible chromatographic analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is a versatile stationary phase for the separation of a wide range of compounds, including nitroaromatics.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)The combination of an organic modifier (acetonitrile) and an acidic aqueous phase allows for good peak shape and resolution. The phosphoric acid suppresses the ionization of the hydroxyl group, leading to better retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined λmax from UV-Vis scan (e.g., ~280-320 nm)Monitoring at the wavelength of maximum absorbance provides the highest sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time ~10 minutesSufficient time for the elution of the analyte and any potential impurities.

2. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as specified above. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solutions: Prepare stock and working standard solutions of this compound in the mobile phase or a compatible solvent (e.g., methanol).

3. System Suitability Testing:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject a standard solution multiple times (e.g., n=5) and evaluate the following parameters:

    • Tailing Factor: Should be ≤ 2.

    • Theoretical Plates: Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2%.

4. Method Validation (as per ICH Guidelines):

  • Linearity: Analyze a series of standard solutions at different concentrations (e.g., 1-100 µg/mL) to demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts.

  • Specificity: Analyze a blank matrix and a spiked matrix to ensure that there are no interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ).

5. Sample Analysis:

  • Prepare the sample by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_sample Prepare Sample sample_injection Inject Sample prep_sample->sample_injection system_suitability->calibration If Pass quantification Quantification calibration->quantification integration Peak Integration sample_injection->integration integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-based quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interdependence of key method validation parameters.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The choice between UV-Vis spectrophotometry and HPLC will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For regulatory submissions and in-depth research, a fully validated HPLC method is the recommended approach. By adhering to the principles of method validation and system suitability, researchers can ensure the generation of high-quality, reliable, and reproducible data.

References

Application Notes and Protocols for the Evaluation of 5-Nitrobenzo[d]isoxazol-3-ol in Trypanocidal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Nitroaromatic Compounds in Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1][2][3] The current therapeutic arsenal is limited to two nitroaromatic drugs, benznidazole and nifurtimox, which were developed several decades ago.[4][5] While effective in the acute phase, their efficacy in the chronic stage is variable, and they are associated with significant side effects that can lead to treatment discontinuation.[6][7] This underscores the urgent need for novel, safer, and more effective trypanocidal agents.

Nitroaromatic compounds, including 5-Nitrobenzo[d]isoxazol-3-ol, represent a promising class of molecules for anti-trypanosomal drug discovery. Their mechanism of action is generally contingent on the bioreduction of the nitro group, a process preferentially catalyzed by parasite-specific type I nitroreductases (NTRs).[8][9][10] This selective activation within the parasite leads to the generation of cytotoxic reactive metabolites, minimizing toxicity to the mammalian host.[8][9] This document provides a comprehensive guide to the preclinical evaluation of this compound, detailing its putative mechanism of action and providing robust protocols for its assessment in trypanocidal studies.

Part 1: Postulated Mechanism of Action of this compound

The trypanocidal activity of this compound is hypothesized to be similar to that of other nitroaromatic drugs like benznidazole and nifurtimox. The core of this mechanism is the parasite-specific activation of the compound.

  • Selective Uptake and Activation : this compound is expected to be taken up by T. cruzi. Inside the parasite, the nitro group undergoes a two-electron reduction catalyzed by a type I nitroreductase (NTR).[9] This enzyme is absent in mammalian cells, providing a basis for selective toxicity.[8]

  • Generation of Reactive Metabolites : The reduction of the nitro group leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, and potentially reactive oxygen species (ROS).[10][11] These metabolites can cause widespread damage to the parasite's intracellular macromolecules.

  • Induction of Oxidative Stress and Macromolecular Damage : The generated reactive species induce significant oxidative stress within the parasite.[12][13] This leads to:

    • DNA Damage : The reactive metabolites can cause single and double-strand breaks in the parasite's DNA, disrupting replication and leading to cell cycle arrest and apoptosis.[14][15][16]

    • Protein and Lipid Damage : Oxidative stress also results in damage to proteins and lipids, compromising essential cellular functions and membrane integrity.[11]

    • Mitochondrial Dysfunction : Disruption of the parasite's mitochondrial function can occur, leading to a decrease in ATP production and further exacerbating cellular stress.[17]

This multi-pronged assault on the parasite's cellular machinery is anticipated to be the basis of the trypanocidal effect of this compound.

Mechanism_of_Action cluster_host Host Cell cluster_parasite Trypanosoma cruzi 5-NB This compound 5-NB_in This compound 5-NB->5-NB_in Uptake NTR Type I Nitroreductase (NTR) 5-NB_in->NTR Metabolites Reactive Metabolites (Nitroso, Hydroxylamine, ROS) NTR->Metabolites Reduction Damage Macromolecular Damage Metabolites->Damage DNA DNA Damage Damage->DNA Proteins Protein Damage Damage->Proteins Lipids Lipid Damage Damage->Lipids Death Parasite Death DNA->Death Proteins->Death Lipids->Death

Caption: Postulated mechanism of action of this compound.

Part 2: Experimental Protocols for Trypanocidal Evaluation

A standardized pipeline for the evaluation of new anti-trypanosomal compounds is crucial for obtaining reproducible and comparable results.[4][5][18] The following protocols outline a comprehensive approach to assessing the efficacy of this compound.

In Vitro Assays

This initial screening assay determines the effect of the compound on the replicative, non-infective epimastigote stage of T. cruzi.

Protocol:

  • Parasite Culture : Culture T. cruzi epimastigotes (e.g., Y strain) at 27°C in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS).

  • Assay Setup : In a 96-well plate, seed epimastigotes at a density of 1 x 10^6 parasites/mL.

  • Compound Addition : Add serial dilutions of this compound (typically from 100 µM to 0.1 µM). Include benznidazole as a positive control and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates at 27°C for 72-96 hours.

  • Growth Assessment : Determine parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 4-6 hours. Measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay is critical as it evaluates the compound's activity against the clinically relevant intracellular replicative stage.

Protocol:

  • Host Cell Culture : Culture a suitable host cell line (e.g., L6 myoblasts or THP-1 macrophages) in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 atmosphere.

  • Infection : Seed host cells in a 96-well plate and allow them to adhere. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1.

  • Removal of Extracellular Parasites : After 24 hours, wash the cells to remove non-internalized trypomastigotes.

  • Compound Addition : Add fresh medium containing serial dilutions of this compound and controls.

  • Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Amastigotes : Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per cell by microscopy. Alternatively, for higher throughput, use a parasite line expressing a reporter gene like β-galactosidase or luciferase.[19]

  • Data Analysis : Calculate the IC50 value as described for the epimastigote assay.

It is essential to assess the selectivity of the compound by determining its toxicity to host cells.

Protocol:

  • Cell Culture : Seed the same host cell line used in the amastigote assay in a 96-well plate.

  • Compound Addition : Add serial dilutions of this compound.

  • Incubation : Incubate for 72 hours under the same conditions as the amastigote assay.

  • Viability Assessment : Use a standard cell viability assay, such as MTT or resazurin.

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / IC50 (amastigote). A higher SI value indicates greater selectivity for the parasite.

Parameter Description
IC50 (Epimastigote) Concentration that inhibits 50% of epimastigote growth.
IC50 (Amastigote) Concentration that inhibits 50% of intracellular amastigote growth.
CC50 (Mammalian Cell) Concentration that is toxic to 50% of host cells.
Selectivity Index (SI) CC50 / IC50 (Amastigote). A measure of the compound's specificity.
In Vivo Efficacy Studies

Promising compounds from in vitro studies should be evaluated in an animal model of acute Chagas disease.[6]

Protocol:

  • Animal Model : Use an appropriate mouse model, such as BALB/c or C57BL/6 mice.[19] All animal protocols must be approved by an Institutional Animal Care and Use Committee.

  • Infection : Infect mice intraperitoneally with 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).

  • Treatment : Begin treatment 5-7 days post-infection. Administer this compound orally or intraperitoneally once daily for a defined period (e.g., 20 consecutive days). Include a benznidazole-treated group and a vehicle control group.

  • Monitoring :

    • Parasitemia : Monitor parasite levels in the blood every 2-3 days using a Neubauer chamber.

    • Survival : Record survival rates daily.

    • Clinical Signs : Monitor weight loss and other clinical signs of disease.

  • Assessment of Cure : At the end of the treatment and follow-up period, assess for parasitological cure through methods like hemoculture, PCR on blood and tissues (heart, skeletal muscle), and histopathology.[6]

Experimental_Workflow Start Start: This compound Epimastigote_Assay In Vitro: Anti-proliferative Assay (Epimastigotes) Start->Epimastigote_Assay Amastigote_Assay In Vitro: Intracellular Amastigote Assay Epimastigote_Assay->Amastigote_Assay Cytotoxicity_Assay In Vitro: Cytotoxicity Assay (Mammalian Cells) Amastigote_Assay->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Decision_1 SI > 10? Calculate_SI->Decision_1 In_Vivo_Study In Vivo: Acute Chagas Disease Model Decision_1->In_Vivo_Study Yes Stop Stop: Discard Compound Decision_1->Stop No Monitor Monitor Parasitemia & Survival In_Vivo_Study->Monitor Cure_Assessment Assess Parasitological Cure Monitor->Cure_Assessment End End: Lead Candidate Cure_Assessment->End

Caption: Experimental workflow for trypanocidal drug screening.

Part 3: Advanced Mechanistic Studies

To further validate the mechanism of action and identify potential resistance mechanisms, the following studies can be conducted.

Nitroreductase Activity Assay

This assay determines if this compound is a substrate for the parasite's type I nitroreductase.

Protocol:

  • Recombinant NTR : Express and purify recombinant T. cruzi NTR.

  • Enzyme Kinetics : In a reaction mixture containing the purified enzyme, NADH, and varying concentrations of this compound, monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

  • Analysis : Determine the kinetic parameters (Km and Vmax) to assess the compound's affinity for the enzyme.

Detection of Oxidative Stress

These assays measure the induction of oxidative stress in parasites upon treatment with the compound.

Protocol:

  • ROS Detection : Treat T. cruzi epimastigotes with this compound. Incubate with a fluorescent probe for ROS (e.g., CellROX Green or H2DCFDA). Measure the increase in fluorescence using flow cytometry or a plate reader.

  • Thiol Level Measurement : Measure the levels of intracellular thiols, such as trypanothione, which are crucial for the parasite's antioxidant defense.[20] A decrease in thiol levels indicates increased oxidative stress.

DNA Damage Assessment

The TUNEL assay can be used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Treatment : Treat parasites with this compound.

  • TUNEL Staining : Fix and permeabilize the parasites, then perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions.

  • Analysis : Analyze the stained parasites by flow cytometry or fluorescence microscopy to quantify the extent of DNA fragmentation.

Conclusion

This compound, as a member of the nitroaromatic class of compounds, holds potential as a trypanocidal agent. The protocols and application notes provided here offer a robust framework for its systematic evaluation. By following a staged approach from in vitro screening to in vivo efficacy and mechanistic studies, researchers can thoroughly characterize its anti-trypanosomal properties. This structured approach is essential for the identification and development of new and improved therapies for Chagas disease.

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-Nitrobenzo[d]isoxazol-3-ol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrobenzo[d]isoxazol-3-ol (CAS 36238-80-9). This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity for this important heterocyclic compound. As a key building block in medicinal chemistry, the successful synthesis of this compound is critical for many research and development pipelines.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its synthesis.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This section will address specific problems you may be encountering in a question-and-answer format.

Q1: My primary synthetic route is the cyclization of 2-hydroxy-5-nitrobenzonitrile. What are the most critical parameters affecting the yield of this step?

The cyclization of 2-hydroxy-5-nitrobenzonitrile is a common and effective method for preparing this compound. However, the success of this intramolecular reaction is highly sensitive to several factors.

Key Parameters and Causality:

  • Base Selection and Stoichiometry: The choice of base is crucial for the deprotonation of the hydroxyl group, initiating the nucleophilic attack on the nitrile carbon.

    • Weak Bases (e.g., NaHCO₃, K₂CO₃): Insufficient deprotonation can lead to a sluggish or incomplete reaction, resulting in a low yield.

    • Strong Bases (e.g., NaH, KOtBu): While effective at deprotonation, excessively strong bases can promote side reactions, such as hydrolysis of the nitrile group or degradation of the starting material, particularly at elevated temperatures.

    • Stoichiometry: Using a slight excess of a moderately strong base is often optimal to drive the reaction to completion without promoting unwanted side reactions.

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate and pathway.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide intermediate.

    • Protic Solvents (e.g., alcohols): These should be used with caution as they can compete with the phenoxide as a nucleophile, potentially leading to the formation of byproducts.

  • Reaction Temperature and Time: These two parameters are intrinsically linked and must be carefully optimized.

    • Low Temperatures: May result in an impractically slow reaction rate.

    • High Temperatures: Can lead to the decomposition of the starting material or product, and promote the formation of side products. A systematic study to determine the optimal temperature is highly recommended.

Workflow for Optimizing the Cyclization of 2-hydroxy-5-nitrobenzonitrile

cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-hydroxy-5-nitrobenzonitrile B Base Selection (e.g., K₂CO₃, NaH) A->B Add Base C Solvent Choice (e.g., DMF, DMSO) B->C In Solvent D Temperature Control (e.g., 80-120 °C) C->D Heat E Acidification & Precipitation D->E Reaction Quench F Recrystallization E->F Purification G This compound F->G Isolate

Caption: A typical workflow for the synthesis of this compound.

Q2: I am observing a significant amount of unreacted 2-hydroxy-5-nitrobenzonitrile. How can I drive the reaction to completion?

Observing a large amount of starting material post-reaction is a common issue that can often be resolved with careful adjustments to the reaction conditions.

Troubleshooting Steps:

  • Verify Base Activity: Ensure that the base you are using is fresh and has not been deactivated by improper storage (e.g., absorption of atmospheric moisture).

  • Increase Base Equivalents: Incrementally increase the molar equivalents of the base. A slight excess (e.g., 1.2-1.5 equivalents) can often be beneficial.

  • Elevate Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or HPLC.

  • Extend Reaction Time: If increasing the temperature is not desirable due to stability concerns, extending the reaction time may be a viable alternative.

  • Consider a Stronger Base: If you are using a weak base like potassium carbonate, switching to a stronger, non-nucleophilic base such as sodium hydride could be more effective.

Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What are the likely side reactions, and how can I mitigate them?

A dark reaction mixture and the formation of multiple byproducts are indicative of decomposition and/or competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

Side Reaction Plausible Cause Mitigation Strategy
Nitrile Hydrolysis Presence of water and/or use of a strong, nucleophilic base.Use anhydrous solvents and reagents. Opt for a non-nucleophilic base.
Ring Opening of Product Excessively harsh basic conditions or prolonged heating.Use a milder base or a catalytic amount of a strong base. Optimize reaction time and temperature.
Decomposition High reaction temperatures.Perform the reaction at the lowest effective temperature. Consider using a more reactive base to allow for lower reaction temperatures.
Oxidation Presence of atmospheric oxygen at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the importance of the nitro group at the 5-position?

The nitro group at the 5-position of the benzisoxazole ring is a strong electron-withdrawing group. This has several implications for the molecule's properties and reactivity:

  • Acidity: It increases the acidity of the N-H proton in the tautomeric 3-hydroxy form, which can be relevant for its biological activity and subsequent chemical transformations.

  • Electrophilicity: It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (relative to the nitro group).

  • Biological Activity: The presence and position of the nitro group can be critical for the molecule's interaction with biological targets.

Q2: Are there alternative synthetic routes to this compound?

While the cyclization of 2-hydroxy-5-nitrobenzonitrile is a common method, other approaches have been explored for the synthesis of the benzisoxazole core. One notable alternative is the [3 + 2] cycloaddition reaction between a nitrile oxide and an aryne.[2] This method allows for the formation of the bicyclic ring system in a single step from different precursors. However, the generation of the highly reactive aryne and nitrile oxide intermediates in situ requires careful control of the reaction conditions.

Q3: How critical is the purity of the starting material, 2-hydroxy-5-nitrobenzonitrile?

The purity of the starting material is paramount for achieving a high yield and clean reaction profile. Impurities in the 2-hydroxy-5-nitrobenzonitrile can interfere with the reaction in several ways:

  • Catalyst Poisoning: If a catalyst is used, impurities can poison it, leading to a stalled reaction.

  • Side Reactions: Impurities may react with the base or other reagents, leading to the formation of unwanted byproducts and making purification more challenging.

  • Inaccurate Stoichiometry: The presence of impurities leads to an overestimation of the amount of starting material, resulting in the use of incorrect molar equivalents of other reagents.

It is highly recommended to purify the starting material by recrystallization or column chromatography before use.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add potassium carbonate (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with 1M HCl until a precipitate forms (typically around pH 2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Logic for Synthesis

A Low Yield of This compound B Incomplete Reaction? A->B C Side Product Formation? A->C G Starting Material Quality Issue? A->G D Increase Temperature/Time Check Base Activity B->D Yes E Optimize Base/Solvent Lower Temperature C->E Yes F Purify Starting Material G->F Yes

Caption: A decision-making diagram for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Nitrobenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a common issue in multi-step organic syntheses and can be attributed to several factors. In the context of synthesizing a substituted benzo[d]isoxazole, the primary causes often revolve around incomplete reaction, degradation of the product, or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal reaction conditions.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. While some isoxazole syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] We recommend starting with the conditions outlined in the table below and systematically increasing the temperature in small increments (e.g., 10 °C) to find the sweet spot.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot(s) and the appearance of a distinct product spot will indicate completion. If the reaction stalls, extending the reaction time may be necessary.

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products.

  • Product Degradation: The target molecule, this compound, may be sensitive to the reaction conditions, particularly prolonged exposure to high temperatures or harsh acidic/basic environments.

    • Work-up Procedure: Minimize the time the product is in contact with acidic or basic solutions during the work-up. A rapid and efficient extraction and quenching process is crucial.

    • Purification: Consider using column chromatography with a carefully selected eluent system for purification, as prolonged exposure to certain solvents on a rotary evaporator can also lead to degradation.

  • Side Reactions: The formation of byproducts is a significant contributor to low yields. A common side reaction in isoxazole synthesis is the dimerization of the nitrile oxide intermediate.[1][2]

    • Controlled Addition: If your synthesis involves the in-situ generation of a nitrile oxide, consider adding the precursor (e.g., hydroximoyl chloride) slowly to the reaction mixture. This maintains a low concentration of the reactive intermediate, minimizing dimerization.

    • Choice of Base: The base used to generate the nitrile oxide can influence the rate of side reactions. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred as they are milder than inorganic bases like sodium hydroxide or potassium carbonate.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I identify and minimize them?

A2: The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Identifying these impurities is the first step toward optimizing the reaction to favor the desired product.

Identification and Minimization of Impurities:

  • Characterization of Byproducts: If possible, isolate the major impurities using preparative TLC or column chromatography and characterize them using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. Understanding the structure of the byproducts can provide valuable insights into the competing reaction pathways. For instance, the presence of a furoxan derivative would confirm nitrile oxide dimerization.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction pathway.

    • Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Experiment with a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, or even aqueous mixtures).[1][3] Some isoxazole syntheses have shown improved results in water.[1]

    • Protic vs. Aprotic: Protic solvents can potentially interfere with reactive intermediates. If you suspect this is an issue, switching to an aprotic solvent may be beneficial.

  • Atmosphere Control: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.

Troubleshooting Workflow for Low Yield and Impurities

troubleshooting_workflow start Problem: Low Yield / Impurities check_completion 1. Check Reaction Completion TLC Analysis start->check_completion incomplete Incomplete Extend Time / Increase Temp check_completion->incomplete No complete Complete check_completion->complete Yes optimize_conditions 2. Optimize Reaction Conditions incomplete->optimize_conditions complete->optimize_conditions solvent Vary Solvent optimize_conditions->solvent base Change Base optimize_conditions->base temp Adjust Temperature optimize_conditions->temp purification 3. Refine Purification Column Chromatography solvent->purification base->purification temp->purification characterize 4. Characterize Byproducts NMR, MS purification->characterize adjust_strategy 5. Adjust Synthetic Strategy Slow Addition of Reagents characterize->adjust_strategy success Successful Synthesis adjust_strategy->success

Caption: A workflow diagram for troubleshooting low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare benzo[d]isoxazol-3-ols?

A1: While there are several methods for the synthesis of isoxazoles, a prevalent route for benzo[d]isoxazol-3-ols involves the cyclization of a suitably substituted precursor.[4] A common strategy is the intramolecular cyclization of 2-hydroxy-substituted aromatic oximes. For this compound, a plausible pathway would involve the cyclization of a salicylaldoxime or a related derivative bearing a nitro group at the appropriate position. Another powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[5][6][7]

Q2: What are the recommended starting conditions for optimizing the synthesis of this compound?

A2: The optimal conditions will be highly dependent on the specific synthetic route chosen. However, the following table provides a general starting point for optimization based on common isoxazole syntheses.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetonitrile, Ethyl Acetate, Water/Methanol mixtures[1]Solvents should be chosen based on the solubility of the starting materials and their compatibility with the reaction conditions.
Temperature Room Temperature (20-25 °C)0 °C to RefluxMany isoxazole formations proceed at room temperature, but heating may be required to increase the reaction rate.[3]
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA), Potassium CarbonateAn organic base is often preferred for its mildness and solubility in organic solvents.[1]
Reaction Time 12-24 hours1-48 hoursReaction progress should be monitored by TLC to determine the optimal time.[1][3]

Q3: What analytical techniques are essential for characterizing the final product?

A3: To confirm the identity and purity of this compound, a combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the structure of the molecule and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the molecular formula (C₇H₄N₂O₄).

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitro group (NO₂) and the hydroxyl group (OH).

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. For this specific synthesis, the following points should be given special attention:

  • Handling of Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors or dust.

  • Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used in the synthesis. For example, some organic solvents are flammable, and some bases are corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.[8]

References

"stability and storage of 5-Nitrobenzo[d]isoxazol-3-ol solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitrobenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of its solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of this compound solutions.

Issue 1: Precipitation or Crystallization of the Compound in Solution

Question: I've prepared a stock solution of this compound in DMSO, but I'm observing precipitation after a short period, especially when stored at 4°C or below. What is causing this and how can I prevent it?

Answer:

This is a common issue related to the solubility limits of the compound in certain organic solvents at reduced temperatures.

  • Causality: While this compound is soluble in dimethyl sulfoxide (DMSO), its solubility is temperature-dependent.[1] As the temperature decreases, the kinetic energy of the solvent molecules is reduced, lessening their ability to keep the solute molecules in solution, leading to precipitation. Many related chlorinated benzoisoxazole compounds show good solubility in DMSO at room temperature, but this may not hold true at lower temperatures.[1]

  • Solution Workflow:

    • Re-dissolution: Gently warm the solution to room temperature (or up to 37°C) and vortex or sonicate until the precipitate redissolves.

    • Solvent Consideration: For long-term storage, especially at low temperatures, consider using a co-solvent system. For instance, a mixture of DMSO and a more volatile solvent like ethanol might maintain solubility better upon cooling. However, the stability of the compound in the new solvent system must be validated.

    • Storage Adjustment: If possible, store the stock solution at room temperature in a desiccated, dark environment.[2] If low-temperature storage is required, prepare smaller, single-use aliquots to minimize freeze-thaw cycles, which can also promote precipitation.

Issue 2: Solution Color Change (e.g., Yellowing)

Question: My solution of this compound has developed a yellow tint over time. Does this indicate degradation?

Answer:

A color change, particularly yellowing, is often an indicator of chemical degradation, especially for nitro-aromatic compounds.

  • Causality: The nitro group on the benzisoxazole ring can be susceptible to reduction or other chemical transformations, leading to the formation of colored byproducts. This degradation can be initiated by exposure to light (photodegradation), elevated temperatures, or reactive species within the solvent. The isoxazole ring itself can also be prone to cleavage under certain conditions.[3][4]

  • Preventative Measures:

    • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect from light.

    • Temperature Control: Store solutions at the recommended temperature. For many related compounds, storage at 2-8°C or even -20°C is advised for long-term stability.[5][6]

    • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue 3: Inconsistent Experimental Results

Question: I'm observing variability in my bioassay results when using different batches or ages of this compound solutions. Could this be a stability issue?

Answer:

Inconsistent results are a classic sign of compound degradation, leading to a decrease in the effective concentration of the active molecule.

  • Causality: The degradation of this compound will lower its concentration in your stock solution, leading to a diminished biological effect. The degradation products themselves could also potentially interfere with the assay. The isoxazole ring, for instance, can undergo base-catalyzed ring opening, which would alter the molecule's structure and activity.[4]

  • Validation Protocol:

    • Purity Check: Use analytical techniques like HPLC-UV or LC-MS to assess the purity of your stock solution over time. This will allow you to quantify the amount of parent compound remaining.

    • Fresh Preparations: Always prepare fresh working solutions from a recently prepared or validated stock solution for critical experiments.

    • Standard Operating Procedure (SOP): Establish a strict SOP for the preparation, storage, and handling of your this compound solutions to ensure consistency across experiments.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of related benzisoxazole compounds due to its excellent solvating power for many organic molecules.[1] However, for aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the biological system. For some applications, ethanol or other organic solvents may be suitable, but solubility should be experimentally determined.

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term stability, it is generally recommended to store stock solutions at low temperatures, such as -20°C or -80°C.[6] Solutions should be stored in tightly sealed, light-protected (amber) vials. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For solid compounds, storage at 2-8°C in a dry, dark place is often recommended.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the isoxazole ring can be highly pH-dependent. Generally, isoxazoles are more stable in acidic to neutral conditions.[7] Under basic conditions, the isoxazole ring can be susceptible to cleavage.[3][4] For example, studies on leflunomide, which contains an isoxazole ring, showed significant decomposition at basic pH (pH 10), with the rate of degradation increasing with temperature.[4] Therefore, for aqueous buffers, a pH at or below 7.4 is advisable.

Q4: Is this compound sensitive to light?

A4: Yes, nitro-aromatic compounds are often light-sensitive. Photons can provide the energy to initiate degradation pathways. It is crucial to protect both the solid compound and its solutions from light by using amber containers or by covering the containers with an opaque material like aluminum foil.

Q5: How long can I expect a solution of this compound to be stable?

A5: The stability period is highly dependent on the solvent, storage temperature, and exposure to light and air. Without specific experimental data for this compound, a general guideline is to prepare fresh solutions for critical experiments. For stock solutions stored at -20°C or below and protected from light, a stability of several months can be anticipated, but this should be periodically verified by analytical methods like HPLC.

III. Experimental Protocols & Data

Table 1: Recommended Storage Conditions Summary
FormSolventTemperatureLight ProtectionDuration
SolidN/A2-8°CRequiredLong-term
Stock SolutionDMSO-20°C or -80°CRequiredUp to 6 months (verification recommended)
Working DilutionsAqueous Buffer (pH ≤ 7.4)2-8°CRequiredPrepare fresh daily
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Diagrams

Workflow for Troubleshooting Solution Instability

G cluster_precipitate Precipitation Issue cluster_color Color Change Issue cluster_results Inconsistent Results start Observation of Instability (Precipitation, Color Change, Inconsistent Results) precipitate Precipitate Observed start->precipitate color_change Color Change Observed start->color_change inconsistent_results Inconsistent Bioassay Results start->inconsistent_results warm_sonicate Warm and Sonicate Solution precipitate->warm_sonicate check_dissolution Does it Redissolve? warm_sonicate->check_dissolution aliquot_store Aliquot and Store Appropriately check_dissolution->aliquot_store Yes consider_cosolvent Consider Co-solvent or Room Temperature Storage check_dissolution->consider_cosolvent No check_storage Review Storage Conditions color_change->check_storage light_temp Protect from Light? Store at Correct Temp? check_storage->light_temp discard_new Discard Old Solution, Prepare Fresh light_temp->discard_new check_purity Check Purity via HPLC/LC-MS inconsistent_results->check_purity is_pure Is Purity >95%? check_purity->is_pure use_fresh Use Freshly Prepared Solutions is_pure->use_fresh Yes new_stock Prepare New Stock Solution is_pure->new_stock No

Caption: Troubleshooting workflow for stability issues.

Factors Influencing Solution Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound Solution Stability temperature Temperature stability->temperature light Light Exposure stability->light ph pH (in aqueous solutions) stability->ph solvent Solvent Choice stability->solvent oxygen Oxygen/Air Exposure stability->oxygen degradation Chemical Degradation temperature->degradation light->degradation ph->degradation solvent->degradation precipitation Precipitation solvent->precipitation oxygen->degradation loss_activity Loss of Biological Activity degradation->loss_activity

Caption: Key factors affecting solution stability.

IV. References

  • Kemp, D. S. (n.d.). Kemp elimination. Wikipedia. Retrieved from --INVALID-LINK--

  • Spenard, J., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Retrieved from --INVALID-LINK--

  • Poulsen, B. J., & Trolle, U. (1974). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 5-nitrobenzo[d]isoxazol-3-amine. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3-Chloro-5-nitrobenzo[d]isoxazole. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 5-Ethylbenzo[d]isoxazol-3-ol. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Bromo-5-nitrobenzo[d]oxazole. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy 5-Chlorobenzo[d]isoxazol-3-ol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitrobenzo[d]isoxazol-3-ol (also known as 5-nitro-1,2-benzisoxazol-3(2H)-one). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to streamline your synthetic efforts.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully planning and executing the synthesis.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of the 1,2-benzisoxazole core is well-established, typically involving the formation of the N-O bond or the C-O bond to close the five-membered ring.[1] For this compound, a highly effective and common strategy involves the intramolecular cyclization of a suitably substituted precursor derived from salicylic acid. The most reliable pathway starts with 2-hydroxy-5-nitrobenzoic acid or its nitrile analogue, 2-hydroxy-5-nitrobenzonitrile.[2][3]

A robust method proceeds via the activation of the carboxylic acid, conversion to a hydroxamic acid, and subsequent base-mediated ring closure. This approach provides good control over the key bond-forming step.

Q2: Can you explain the core mechanism of the cyclization step?

A2: The key transformation is an intramolecular nucleophilic acyl substitution. The process, starting from 2-hydroxy-5-nitrobenzohydroxamic acid, can be summarized as follows:

  • Deprotonation: A base (e.g., potassium carbonate, triethylamine) removes the acidic proton from the phenolic hydroxyl group, creating a potent phenoxide nucleophile.

  • Intramolecular Attack: The newly formed phenoxide attacks the electrophilic carbonyl carbon of the hydroxamic acid moiety.

  • Ring Closure & Elimination: This attack forms a transient tetrahedral intermediate. The ring closes with the elimination of a water molecule (from the hydroxamic acid -OH and a proton from the nitrogen), yielding the stable benzisoxazolone ring system. The electron-withdrawing nature of the nitro group at the 5-position acidifies the phenolic proton, facilitating the initial deprotonation step.

Q3: What are the critical safety considerations for this synthesis?

A3: Researchers must be aware of the following hazards:

  • Nitroaromatic Compounds: this compound and its precursors are nitroaromatic compounds.[4] These can be thermally sensitive and potentially energetic, especially in the presence of oxidizing or reducing agents or upon impact. Always conduct reactions behind a blast shield and avoid scratching or applying excessive force to the dry, purified material.

  • Hydroxylamine Derivatives: Hydroxylamine and its derivatives can be unstable and disproportionate, sometimes violently. When preparing the hydroxamic acid intermediate, it is crucial to control the temperature and avoid storing the isolated intermediate for extended periods.

  • Reagents: Standard precautions for handling corrosive acids (e.g., sulfuric, nitric), bases, and volatile organic solvents are mandatory. All operations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: How should the final product and key intermediates be stored?

A4: this compound has a purity of 95% and should be stored at 2-8°C. The benzisoxazolone ring system can be susceptible to decomposition over time, especially when exposed to light, moisture, or strong bases.[5] It is recommended to store the purified, dry solid in an amber vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. Key intermediates like 2-hydroxy-5-nitrobenzohydroxamic acid are often less stable and should ideally be used immediately after synthesis.[5]

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Core Synthesis & Side Reaction Overview

The following diagrams illustrate the intended synthetic pathway from a common starting material and the potential side reactions that can compromise yield and purity.

G cluster_main Main Synthetic Pathway Start 2-Hydroxy-5-nitrobenzoic Acid Intermediate1 2-Hydroxy-5-nitrobenzoyl Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 2-Hydroxy-5-nitrobenzohydroxamic Acid Intermediate1->Intermediate2 NH₂OH·HCl, Base Product This compound Intermediate2->Product Base (e.g., K₂CO₃) Intramolecular Cyclization

Caption: Primary synthetic route to this compound.

G Intermediate 2-Hydroxy-5-nitro- benzohydroxamic Acid Product Desired Product: This compound Intermediate->Product Base-mediated Cyclization SideProduct1 Side Product 1: 2-Hydroxy-5-nitrobenzamide (Ring Opening) Intermediate->SideProduct1 Strong Base / H₂O (Hydrolysis) SideProduct2 Side Product 2: 5-Nitroanthranilic Acid (Lossen Rearrangement) Intermediate->SideProduct2 Heat / Strong Base SideProduct3 Side Product 3: Azoxy-Dimer (Reductive Dimerization) Intermediate->SideProduct3 Reducing Impurities

References

Technical Support Center: Synthesis and Purification of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Nitrobenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Synthesis and Purification Challenges

This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing causal explanations and actionable solutions.

Synthesis Route A: From 2-Hydroxy-5-nitrobenzonitrile

This route involves the reaction of 2-hydroxy-5-nitrobenzonitrile with hydroxylamine.

Question 1: My reaction seems to be incomplete, and I have a significant amount of starting material left, even after prolonged reaction time. What could be the issue?

Answer: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Base: The reaction of the phenolic hydroxyl group with hydroxylamine to form the isoxazole ring is often base-mediated. If the base is too weak or used in insufficient quantity, the deprotonation of hydroxylamine to the more nucleophilic hydroxylamide anion will be inefficient.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.

  • Purity of Starting Materials: Impurities in your 2-hydroxy-5-nitrobenzonitrile or hydroxylamine hydrochloride can interfere with the reaction. Ensure your starting materials are of high purity.

Troubleshooting Steps:

  • Optimize Base Conditions: If using a weak base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide or potassium carbonate. Ensure you are using at least one equivalent of the base.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-15 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Verify Starting Material Purity: Analyze your starting materials by NMR or melting point to confirm their identity and purity.

Question 2: My final product is a brownish or yellowish powder, not the expected off-white solid. What are the likely impurities?

Answer: Discoloration often indicates the presence of side products or degradation. In this synthesis, potential colored impurities include:

  • Nitrophenol Derivatives: Unreacted 2-hydroxy-5-nitrobenzonitrile or its hydrolysis product, 2-hydroxy-5-nitrobenzoic acid, can impart a yellow color.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored polymeric materials.

  • Side-Reaction Products: Under harsh basic conditions, other rearrangements or condensations can occur, leading to colored byproducts.

Purification Strategy:

  • Recrystallization: This is the most effective method for removing colored impurities. See the "Experimental Protocols" section for a detailed recrystallization procedure.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored impurities.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase can be employed to separate the desired product from colored byproducts.

Synthesis Route B: From 2-Chloro-5-nitrobenzamide

This route involves the reaction of 2-chloro-5-nitrobenzamide with a base to induce intramolecular cyclization.

Question 3: I am observing multiple spots on my TLC, and the yield of the desired product is low. What are the possible side reactions?

Answer: The synthesis of this compound from 2-chloro-5-nitrobenzamide is prone to several side reactions that can lower the yield and complicate purification:

  • Incomplete Cyclization: The starting material, 2-chloro-5-nitrobenzamide, may remain if the reaction conditions (base strength, temperature) are not optimal for the intramolecular nucleophilic substitution.

  • Hydrolysis of the Amide: The amide functionality can be hydrolyzed to the corresponding carboxylic acid (2-chloro-5-nitrobenzoic acid) under the reaction conditions.

  • Formation of an Isomeric Benzoxazolone: Although less common in this specific case, rearrangements can sometimes lead to the formation of isomeric heterocyclic systems.

Troubleshooting Steps:

  • Choice of Base: A strong, non-nucleophilic base is preferred to promote cyclization while minimizing hydrolysis. Consider using bases like potassium tert-butoxide or sodium hydride.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water will promote the hydrolysis of the amide.

  • Temperature Control: Carefully control the reaction temperature. While some heat may be necessary, excessive temperatures can lead to degradation and the formation of byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaromatic heterocyclic compounds, common and effective solvents include:

  • Ethanol or Ethanol/Water mixtures: Ethanol is a good starting point. If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization upon cooling.

  • Acetic Acid: Glacial acetic acid can be an excellent solvent for recrystallizing polar aromatic compounds.

  • Toluene: For less polar impurities, toluene can be effective.[2]

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

Q2: How can I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?

A2: TLC is a crucial tool for monitoring your reaction. Here are some guidelines:

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A common ratio to try is 7:3 or 1:1 Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value of 0.3-0.5 for your product.

  • Visualization:

    • UV Light: this compound, being an aromatic and conjugated system, should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[3]

    • Iodine Chamber: Exposing the plate to iodine vapor will visualize most organic compounds as brown spots.[3]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.[4]

Q3: My purified product has the correct melting point, but the NMR spectrum shows broad peaks. What could be the reason?

A3: Broad peaks in an NMR spectrum can indicate several issues:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and that no metal spatulas were used to handle the NMR sample.

  • Tautomerism: The "-ol" in this compound suggests the presence of a hydroxyl group, which can exist in equilibrium with its keto tautomer (5-nitrobenzo[d]isoxazol-3(2H)-one). This tautomerization can lead to peak broadening, especially for the protons near the tautomeric center. Running the NMR in a different solvent or at a different temperature might resolve the peaks.

  • Aggregation: The compound may be aggregating in the NMR solvent at the concentration used. Try acquiring the spectrum at a lower concentration.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydroxy-5-nitrobenzonitrile

This protocol is a representative procedure based on the general synthesis of 3-hydroxy-1,2-benzisoxazoles.[5]

Materials:

  • 2-Hydroxy-5-nitrobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzonitrile (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Add the aqueous solution of hydroxylamine to the ethanolic solution of the nitrile.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., Hexane:Ethyl Acetate 1:1).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The product should precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

IV. Visualization & Formatting

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal QualityComments
EthanolLowHighGood to ExcellentA good starting point for purification.
Ethanol/WaterVery LowHighExcellentAdding water as an anti-solvent can improve crystal formation.
Acetic AcidLowHighGoodEffective for polar impurities, but requires thorough drying.
TolueneVery LowModerateFair to GoodUseful if non-polar impurities are present.

Experimental Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product Recrystallization Recrystallization Start->Recrystallization Dissolve in hot solvent Charcoal Charcoal Treatment (Optional) Recrystallization->Charcoal Colored impurities? Hot_Filtration Hot Filtration Recrystallization->Hot_Filtration No colored impurities Charcoal->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product Analysis Purity Analysis (TLC, MP, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Potential Side Reactions Diagram

Side_Reactions Starting_Material Starting Material 2-Chloro-5-nitrobenzamide Desired_Product Desired Product This compound Starting_Material->Desired_Product Intramolecular Cyclization (Base) Side_Product_1 Side Product 1 2-Chloro-5-nitrobenzoic acid Starting_Material->Side_Product_1 Hydrolysis (H2O) Side_Product_2 Side Product 2 Unreacted Starting Material Starting_Material->Side_Product_2 Incomplete Reaction

Caption: Potential side reactions in the synthesis from 2-chloro-5-nitrobenzamide.

V. References

  • BenchChem. (2025). Common side reactions in the synthesis of benzisoxazoles. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. --INVALID-LINK--

  • Lukoyanov, A. A., Sukhorukov, A. Yu., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-25. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. --INVALID-LINK--

  • EPFL. (n.d.). TLC Visualization Reagents. --INVALID-LINK--

  • vlab.amrita.edu. (2011). Recrystallization. --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Nitrobenzo[d]isoxazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation of this compound during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound, also known as 5-nitro-1,2-benzisoxazol-3-one, is a versatile heterocyclic compound. Its unique structure, incorporating a benzisoxazole core and a nitro functional group, imparts a range of biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable building block in pharmaceutical and agrochemical research. However, the very features that confer its reactivity also render it susceptible to degradation under common experimental conditions. This guide will provide the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four key factors:

  • pH: The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3]

  • Light: The nitroaromatic moiety can absorb UV-Vis light, leading to photodegradation.[4][5]

  • Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as isomerization.[6][7]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the formation of various degradation byproducts.

Q2: What are the expected degradation products of this compound?

A2: Based on the known reactivity of the benzisoxazole ring and nitroaromatic compounds, potential degradation products could include:

  • Under basic conditions: Cleavage of the N-O bond in the isoxazole ring can lead to the formation of a 2-hydroxy-5-nitrobenzonitrile species through a process analogous to the Kemp elimination.[8]

  • Under acidic conditions: Hydrolysis of the isoxazole ring may occur, leading to ring-opened products.[1][2][9]

  • Under photolytic conditions: Photoreduction of the nitro group to a nitroso or amino group is a common pathway for nitroaromatic compounds.[5] Ring rearrangement or cleavage of the isoxazole ring can also be induced by UV irradiation.[10]

  • Under thermal stress: Isomerization to the corresponding o-hydroxybenzonitrile is a known thermal rearrangement for benzisoxazoles.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Supplier recommendations often suggest storage at 2-8°C or room temperature in a tightly sealed container to protect it from light and moisture.

Troubleshooting Guide: Minimizing Degradation During Experiments

This section provides a structured approach to identifying and mitigating degradation of this compound in your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation in stock solution 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.The nitroaromatic group can make the compound susceptible to photolysis, and repeated temperature fluctuations can accelerate degradation.[5]
Degradation in assay buffer 1. Assess the stability of the compound in your assay buffer at the experimental temperature and pH over the duration of the experiment. 2. Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact compound over time. 3. If degradation is observed, consider adjusting the buffer pH (if the assay allows) or reducing the incubation time.The isoxazole ring is prone to hydrolysis, especially at non-neutral pH.[1][3] The rate of degradation is often temperature-dependent.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps Scientific Rationale
On-column degradation 1. Vary the mobile phase composition and pH to see if the degradation profile changes. 2. Use a shorter analysis time or a lower column temperature.The stationary phase or mobile phase components can sometimes catalyze degradation, especially at elevated temperatures.
Degradation during sample preparation 1. Minimize the time between sample preparation and analysis. 2. Keep samples cool and protected from light during the entire process. 3. Evaluate the stability of the compound in the sample solvent.Exposure to ambient light and temperature during sample handling can be sufficient to induce degradation.
Inherent instability under experimental conditions 1. Perform a forced degradation study to systematically identify the conditions that cause degradation. 2. Characterize the degradation products using LC-MS/MS and NMR to understand the degradation pathways.[9][11]Understanding the specific degradation pathways is crucial for designing experiments that minimize the formation of impurities.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the chemical principles of its constituent functional groups.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A This compound B Base-catalyzed Ring Opening A->B Strong Base C Photolytic Reduction A->C UV Light D Thermal Isomerization A->D Heat E Acid-catalyzed Hydrolysis A->E Strong Acid F 2-Hydroxy-5-nitrobenzonitrile B->F G 5-Aminobenzo[d]isoxazol-3-ol C->G H 2-Cyano-4-nitrophenol D->H I Ring-opened Hydrolysis Products E->I

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[12][13][14]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at 60°C for a defined period (e.g., 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C for a defined period (e.g., 2 hours). Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products by their retention times and mass spectra.

  • Propose degradation pathways based on the identified products.

Summary of Key Recommendations

ConditionRecommendationRationale
pH Maintain solutions as close to neutral pH as possible. Avoid strongly acidic or basic conditions unless required by the experimental protocol.Minimizes acid- and base-catalyzed hydrolysis of the isoxazole ring.[1][3][15]
Light Protect all solutions and solid samples from light by using amber vials or by working in a dark environment.Prevents photodegradation of the nitroaromatic group.[4][5]
Temperature Avoid exposing the compound to high temperatures for extended periods. Store stock solutions at low temperatures.Reduces the rate of thermal degradation and isomerization.[6][7]
Solvent Use high-purity solvents and assess the stability of the compound in the chosen solvent, as solvent can influence degradation rates.[16][17]The nature of the solvent can affect the stability and degradation pathways of nitroaromatic compounds.

By adhering to these guidelines, researchers can significantly enhance the reliability and accuracy of their experiments involving this compound, ensuring that the observed biological effects are attributable to the intact compound and not its degradation products.

References

Technical Support Center: Refining Analytical Methods for 5-Nitrobenzo[d]isoxazol-3-ol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical detection of 5-Nitrobenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on refining analytical methods for this compound. Here, we address common challenges and provide troubleshooting strategies to ensure the accuracy, precision, and robustness of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of this compound.

Q1: What are the key chemical properties of this compound that influence its analytical detection?

A1: this compound is a nitroaromatic compound with acidic properties due to the hydroxyl group. Its molecular formula is C7H4N2O4, with a molecular weight of approximately 180.12 g/mol .[1] The presence of the nitro group and the aromatic ring system makes it chromophoric, allowing for UV spectrophotometric detection. Its acidic nature is a critical consideration for chromatographic separations, as it can lead to peak tailing on silica-based columns if the mobile phase pH is not properly controlled.

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the analysis of this compound due to its chromophoric nature.[2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) could also be employed, but it may require derivatization to improve the volatility and thermal stability of the analyte.

Q3: Why is method validation essential for the analysis of this compound in a pharmaceutical setting?

A3: Analytical method validation is a regulatory requirement that provides documented evidence that a method is suitable for its intended purpose.[3] For pharmaceutical analysis, validation ensures the reliability, consistency, and accuracy of the data, which is crucial for quality control, stability studies, and impurity profiling.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Q4: What are "matrix effects," and how can they impact the analysis of this compound?

A4: Matrix effects refer to the alteration of an analyte's signal by co-eluting compounds from the sample matrix. These effects can cause signal suppression or enhancement, leading to inaccurate quantification, particularly in LC-MS/MS analysis. For this compound analysis in biological fluids or drug product formulations, matrix effects can be a significant challenge. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to minimize these effects.

II. HPLC Method Development and Troubleshooting Guides

This section provides a starting point for HPLC method development and detailed troubleshooting guides for common issues encountered during the analysis of this compound.

A. Foundational HPLC Method Parameters

For initial method development, the following parameters can be used as a starting point. Optimization will be necessary based on the specific instrumentation and sample matrix.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point for the separation of moderately polar compounds like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAn acidic mobile phase helps to suppress the ionization of the acidic analyte, leading to better peak shape and reduced tailing.[5]
Gradient 20-80% B over 15 minutesA gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (e.g., 280 nm)The optimal wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax).
Injection Volume 10 µLThis can be adjusted based on the analyte concentration and the sensitivity of the detector.
B. Troubleshooting Common HPLC Issues

The following guides are in a question-and-answer format to directly address specific problems you may encounter.

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?

A: Peak tailing for an acidic compound like this compound is a common issue, often stemming from secondary interactions with the stationary phase.[6][7]

  • Cause 1: Secondary Silanol Interactions: The acidic hydroxyl group of your analyte can interact with residual acidic silanol groups on the silica-based C18 column, leading to tailing.[6]

    • Solution:

      • Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with your analyte.[5]

      • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to causing peak tailing.

      • Consider a Polar-Embedded or End-Capped Column: These types of columns are designed to shield the silica surface and reduce silanol interactions.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution:

      • Reduce Injection Volume: Try injecting a smaller volume of your sample.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

  • Cause 3: Column Void or Contamination: A void at the head of the column or contamination from previous injections can disrupt the sample band, causing tailing.

    • Solution:

      • Use a Guard Column: A guard column will protect your analytical column from contaminants and can be replaced regularly.

      • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.

Q: The retention time of my this compound peak is shifting between injections. What should I investigate?

A: Unstable retention times can compromise the reliability of your method. The issue often lies with the mobile phase or the HPLC system itself.

  • Cause 1: Inconsistent Mobile Phase Composition:

    • Solution:

      • Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Check for Solvent Evaporation: Keep solvent bottles capped to prevent selective evaporation of the more volatile component.

      • Verify Pumping System: Ensure the pump is delivering a consistent and accurate mobile phase composition. Check for leaks in the pump heads and seals.

  • Cause 2: Fluctuations in Column Temperature:

    • Solution:

      • Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature.

      • Allow for Equilibration: Ensure the column is fully equilibrated with the mobile phase at the set temperature before starting a sequence of injections.

  • Cause 3: Changes in Mobile Phase pH:

    • Solution:

      • Buffer the Mobile Phase: If your method is highly sensitive to pH, consider using a buffer in your aqueous mobile phase to maintain a constant pH.

      • Accurate pH Measurement: Use a calibrated pH meter for accurate and consistent mobile phase preparation.

Q: I am struggling to achieve the required sensitivity for detecting low levels of this compound. How can I improve my signal-to-noise ratio?

A: Low sensitivity can be a result of several factors, from the detector settings to the sample preparation.

  • Cause 1: Suboptimal Detection Wavelength:

    • Solution:

      • Determine λmax: As mentioned earlier, confirm you are using the wavelength of maximum absorbance for this compound.

  • Cause 2: High Baseline Noise:

    • Solution:

      • Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.

      • Clean the Detector Cell: The detector flow cell may be contaminated. Follow the manufacturer's instructions for cleaning.

      • Check for Leaks: Leaks in the system can introduce noise.

  • Cause 3: Inefficient Sample Preparation:

    • Solution:

      • Concentrate the Sample: If your analyte concentration is very low, consider a sample concentration step, such as solid-phase extraction (SPE), followed by elution in a smaller volume.

      • Optimize Extraction Recovery: Ensure your sample preparation method provides high and consistent recovery of the analyte.

III. Experimental Protocols & Workflows

A. Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for pharmaceutical analysis as it can resolve the active pharmaceutical ingredient (API) from its degradation products.[8][9]

  • Forced Degradation Studies:

    • Prepare solutions of this compound in various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

      • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic solutions before injection.

  • Chromatographic Analysis:

    • Analyze the stressed samples using the foundational HPLC method described above.

    • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Method Optimization:

    • Adjust the mobile phase gradient, pH, and/or column chemistry to achieve baseline separation between the main this compound peak and all degradation product peaks.

    • The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

  • Peak Purity Analysis:

    • If a Diode Array Detector (DAD) is available, perform peak purity analysis on the this compound peak in the stressed samples to ensure it is not co-eluting with any degradants.

B. Visual Workflows

The following diagrams illustrate key workflows in the analysis of this compound.

Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Filtration Filtration (0.45 µm) Evaporation->Filtration Particulate Removal Injection Injection Filtration->Injection Separation C18 Column Injection->Separation Detection UV or MS/MS Separation->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing HPLC Troubleshooting Logic Problem Chromatographic Problem (e.g., Peak Tailing, RT Shift) Check_System Check System Suitability (Pressure, Leaks) Problem->Check_System System_OK System OK? Check_System->System_OK Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) MP_OK Mobile Phase OK? Check_Mobile_Phase->MP_OK Check_Column Inspect Column (Age, Contamination) Column_OK Column OK? Check_Column->Column_OK System_OK->Check_Mobile_Phase Yes Fix_System Fix Leaks / Pump Issues System_OK->Fix_System No MP_OK->Check_Column Yes Remake_MP Prepare Fresh Mobile Phase MP_OK->Remake_MP No Replace_Column Flush or Replace Column Column_OK->Replace_Column No Method_Issue Method Optimization Needed (pH, Gradient, Column Type) Column_OK->Method_Issue Yes

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Nitrobenzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Unambiguous Structure Confirmation

5-Nitrobenzo[d]isoxazol-3-ol and its analogs are heterocyclic compounds with diverse therapeutic potential, including anti-inflammatory, anti-cancer, and antibacterial activities.[1] The precise arrangement of atoms in these molecules dictates their biological activity, safety profile, and patentability. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for any meaningful research and development in this area. A critical challenge in the characterization of these molecules is the potential for tautomerism, where the molecule can exist in different isomeric forms, such as the keto-enol tautomerism between the 3-ol (hydroxy) and 3-one forms.[2][3][4]

A Comparative Analysis of Key Analytical Techniques

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information. The choice of techniques and the sequence of their application are critical for an efficient and accurate workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns that can confirm the substitution pattern on the benzene ring. The presence and chemical shift of the hydroxyl proton can provide initial evidence for the "-ol" tautomer.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the benzisoxazole core are particularly informative for confirming the heterocyclic structure.

Expert Insight: The potential for tautomerism in 3-hydroxyisoxazoles necessitates careful interpretation of NMR data.[2][4] The molecule may exist as a mixture of tautomers in solution, leading to the observation of multiple sets of peaks.[4] Performing NMR experiments in different solvents (e.g., DMSO-d₆, CDCl₃) can help to understand the tautomeric equilibrium, as the polarity of the solvent can influence the stability of different forms.[4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the compound and providing clues about its structure through fragmentation patterns.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern can provide valuable information about the connectivity of atoms within the molecule. For example, the loss of characteristic fragments such as NO₂ or CO can support the proposed structure.[5]

X-Ray Crystallography: The Gold Standard for Unambiguous 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously resolve issues of isomerism and tautomerism.

Expert Insight: While powerful, obtaining single crystals suitable for X-ray diffraction can be a significant challenge. The effort is often warranted, especially for lead compounds or when other techniques provide ambiguous results, as it provides irrefutable proof of the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Functional Group Information
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5] For this compound, characteristic vibrational frequencies for the nitro group (NO₂), hydroxyl group (O-H), and the aromatic ring can be observed. The position and shape of the O-H and C=O stretching bands can offer insights into the predominant tautomeric form in the solid state.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.[5] Aromatic compounds like benzisoxazoles typically exhibit characteristic absorptions in the UV region. While not a primary tool for detailed structural elucidation, it can be used for comparative purposes and to assess sample purity.

Integrated Workflow for Structural Confirmation

A logical and efficient workflow is crucial for the successful structural confirmation of this compound derivatives.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Core Spectroscopic Analysis cluster_3 Definitive Structure Confirmation cluster_4 Final Structure Verified Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC TLC/LC-MS for Purity Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint NMR ¹H & ¹³C NMR TLC->NMR MeltingPoint->NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS IR Infrared Spectroscopy HRMS->IR XRay Single-Crystal X-Ray Diffraction IR->XRay If single crystals are obtained TwoD_NMR 2D NMR (COSY, HSQC, HMBC) IR->TwoD_NMR If structure is complex or ambiguous Verified Unambiguous Structure Confirmed IR->Verified If structure is straightforward XRay->Verified TwoD_NMR->Verified

Caption: Integrated workflow for structural confirmation.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass and elemental composition of the synthesized derivative.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[5]

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Process the data to obtain the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for the expected structure.

NMR Spectroscopy Protocol (¹H and ¹³C)

Objective: To elucidate the carbon-hydrogen framework and investigate potential tautomerism.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Analyze the ¹³C NMR chemical shifts to identify the different carbon environments.

Comparative Data Summary

The following table presents hypothetical but representative data for a this compound derivative to illustrate the expected outcomes from the key analytical techniques.

Analytical TechniqueParameterExpected Result for this compoundInterpretation
HRMS (ESI+) [M+H]⁺m/z 181.0244Confirms the molecular formula C₇H₄N₂O₄.
¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ)δ 11.5 (s, 1H, OH), 8.2-7.5 (m, 3H, Ar-H)Indicates the presence of a hydroxyl proton and three aromatic protons.
¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift (δ)δ 165, 155, 145, 140, 125, 120, 110Shows the expected number of carbon signals for the benzisoxazole core and nitro-substituted ring.
IR (KBr) Wavenumber (cm⁻¹)3400 (br, O-H), 1620 (C=N), 1540 & 1350 (NO₂)Confirms the presence of hydroxyl, imine, and nitro functional groups.

Addressing the Challenge of Tautomerism

The potential for tautomerism between the 3-hydroxy and 3-oxo forms of the benzisoxazole ring is a key consideration.[2][3][4]

Tautomerism cluster_0 3-Hydroxy Tautomer (Enol) cluster_1 3-Oxo Tautomer (Keto) T1 Structure A T2 Structure B T1->T2 Proton Transfer

Caption: Tautomeric equilibrium in 3-hydroxyisoxazoles.

Experimental Approaches to Investigate Tautomerism:

  • Variable-Temperature NMR: Changes in temperature can shift the tautomeric equilibrium, leading to observable changes in the NMR spectrum.

  • Solvent-Dependent NMR: As mentioned earlier, acquiring NMR spectra in solvents of different polarities can reveal the presence of different tautomers.[4]

  • 2D NMR Techniques: Techniques like HSQC and HMBC can provide crucial connectivity information to help distinguish between tautomers.

  • Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the relative stabilities of different tautomers in the gas phase and in solution, providing theoretical support for experimental observations.[2][3]

Conclusion

Confirming the structure of this compound derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR, coupled with high-resolution mass spectrometry, form the foundation of the characterization process, a thorough investigation must also consider the potential for tautomerism. The strategic use of complementary techniques such as IR spectroscopy and, when feasible, single-crystal X-ray diffraction, provides the necessary layers of evidence for unambiguous structural assignment. This rigorous approach ensures the scientific integrity of the research and provides a solid foundation for subsequent drug development efforts.

References

A Comparative Guide to 5-Nitrobenzo[d]isoxazol-3-ol and Other Nitroaromatic Compounds in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Nitroaromatic Compounds in Biochemical Research

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of modern biochemical and pharmaceutical research. The strong electron-withdrawing nature of the nitro group imparts unique chemical and biological properties, making these compounds valuable tools in a variety of assays.[1][2] Their applications range from serving as chromogenic substrates and enzyme inhibitors to acting as intermediates in the synthesis of complex bioactive molecules.[1][2]

This guide provides a comparative analysis of 5-Nitrobenzo[d]isoxazol-3-ol against other well-established nitroaromatic compounds, such as 2,4-dinitrophenol (DNP) and picric acid. We will delve into their mechanisms of action, performance in various assays, and provide a framework for selecting the appropriate compound for your research needs. While direct, side-by-side comparative data for this compound is limited in publicly available literature, this guide will synthesize existing knowledge on related isoxazole derivatives and prototypical nitroaromatics to provide a comprehensive overview.

Understanding the Key Players: A Comparative Overview

The utility of a nitroaromatic compound in a given assay is dictated by its unique molecular architecture, which influences its reactivity, solubility, and interaction with biological macromolecules.

FeatureThis compound2,4-Dinitrophenol (DNP)Picric Acid (2,4,6-Trinitrophenol)para-Nitrophenol (pNP)
Structure Fused bicyclic isoxazole ring with a nitro groupPhenolic ring with two nitro groupsPhenolic ring with three nitro groupsPhenolic ring with one nitro group
Primary Assay Application Potential enzyme inhibitor (e.g., D-amino acid oxidase)[3]Uncoupler of oxidative phosphorylation, enzyme inhibitor[4][5]Used in various colorimetric assays (e.g., creatinine) and as an explosive[6]Chromogenic substrate in enzyme assays (e.g., phosphatases, glycosidases)[7][8][9]
Mechanism of Action Likely involves competitive or non-competitive enzyme inhibitionDisrupts proton gradients across mitochondrial membranes; can inhibit proteases[4][5]Forms colored complexes with various analytes[6]Enzymatic hydrolysis releases yellow p-nitrophenolate anion under alkaline conditions[7][8]
Reported IC₅₀ Values Data not readily available for the specific compound. Related benzo[d]isoxazol-3-ol derivatives show submicromolar IC₅₀ values against D-amino acid oxidase.[3]IC₅₀ of ~100-150 µM on 4T1-Luc cells for ATP synthesis inhibition.[10]Data is sparse for enzyme inhibition, more commonly used in quantitative assays.Not applicable (used as a substrate).

Deep Dive: this compound and its Potential

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[11][12][13] The addition of a nitro group to this scaffold, as in this compound, is expected to modulate its electronic properties and enhance its potential as a biological probe or inhibitor.

While specific data on this compound is emerging, studies on structurally similar compounds provide valuable insights. For instance, a series of benzo[d]isoxazol-3-ol derivatives have been synthesized and evaluated as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[3] One of the most potent compounds in this series, 5-chloro-benzo[d]isoxazol-3-ol, exhibited an IC₅₀ value in the submicromolar range.[3] This suggests that the benzo[d]isoxazol-3-ol core is a promising pharmacophore for targeting enzyme active sites.

The nitro group in this compound likely enhances its inhibitory potential through strong electron-withdrawing effects, which can facilitate interactions with amino acid residues in an enzyme's active site. Further research is needed to fully elucidate its inhibitory mechanism and target specificity.

Established Nitroaromatics: A Performance Benchmark

2,4-Dinitrophenol (DNP): The Classic Uncoupler and Inhibitor

2,4-Dinitrophenol is a well-characterized nitroaromatic compound that has been extensively studied for its ability to uncouple oxidative phosphorylation.[5] This property has made it a valuable tool in metabolic research, although its use in humans is banned due to severe toxicity.[5] In the context of in vitro assays, DNP has also been shown to inhibit the activity of various enzymes, including proteases like chymotrypsin and trypsin.[4] Its inhibitory action is often attributed to its ability to disrupt protein structure and function.

Picric Acid: A Versatile Analytical Reagent

Picric acid, or 2,4,6-trinitrophenol, is a highly acidic nitroaromatic compound with a long history of use in both industrial and laboratory settings.[6] In biochemical assays, it is most notably used in the Jaffé reaction for the colorimetric determination of creatinine.[6] Its three nitro groups contribute to its strong acidity and its ability to form stable charge-transfer complexes with a variety of molecules.[6]

para-Nitrophenol (pNP): The Workhorse Chromogenic Substrate

para-Nitrophenol and its derivatives are widely used as chromogenic substrates in a vast array of enzyme assays.[7][9][14][15] The principle behind these assays is the enzymatic cleavage of a bond that releases p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which has a distinct yellow color that can be quantified spectrophotometrically at around 405 nm.[8] This allows for a simple and continuous monitoring of enzyme activity.

Experimental Design and Protocols: A Practical Guide

The following protocols provide a general framework for utilizing nitroaromatic compounds in enzyme inhibition and activity assays. It is crucial to optimize these protocols for your specific enzyme and experimental conditions.

Protocol 1: General Enzyme Inhibition Assay Using a Nitroaromatic Inhibitor

This protocol describes a typical workflow for determining the IC₅₀ value of a nitroaromatic inhibitor, such as a derivative of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagent Stocks: - Enzyme - Substrate - Inhibitor - Assay Buffer A1 Dispense Assay Buffer and Inhibitor dilutions into microplate wells P1->A1 A2 Add Enzyme to wells and pre-incubate A1->A2 A3 Initiate reaction by adding Substrate A2->A3 A4 Incubate at optimal temperature A3->A4 D1 Measure product formation (e.g., absorbance at 405 nm for pNP-based substrates) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and nitroaromatic inhibitor in a suitable buffer. The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all wells to avoid affecting enzyme activity.

    • Prepare serial dilutions of the inhibitor stock solution.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer and the different concentrations of the inhibitor. Include control wells with no inhibitor.

    • Add the enzyme to each well and pre-incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Detection and Data Analysis:

    • Measure the formation of the product at regular intervals or at a fixed endpoint using a microplate reader. For assays using p-nitrophenyl-based substrates, measure the absorbance at 405 nm.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[16][17]

Protocol 2: Enzyme Activity Assay Using a para-Nitrophenyl (pNP) Substrate

This protocol outlines the use of a pNP-based substrate to measure enzyme activity.

pNP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagent Stocks: - Enzyme dilutions - pNP-Substrate - Assay Buffer - Stop Solution (e.g., NaOH) A1 Dispense Assay Buffer and Enzyme dilutions into microplate wells P1->A1 A2 Pre-warm plate to assay temperature A1->A2 A3 Initiate reaction by adding pNP-Substrate A2->A3 A4 Incubate for a defined period A3->A4 D1 Stop reaction by adding Stop Solution A4->D1 D2 Measure absorbance at 405 nm D1->D2 D3 Calculate enzyme activity using a pNP standard curve D2->D3

Caption: Workflow for a pNP-based enzyme activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the enzyme in the appropriate assay buffer.

    • Prepare a stock solution of the p-nitrophenyl substrate.

    • Prepare a stop solution (e.g., 0.1 M NaOH) to terminate the reaction and develop the color of the p-nitrophenolate.

    • Prepare a standard curve using known concentrations of p-nitrophenol.

  • Assay Setup:

    • Add the assay buffer and enzyme dilutions to the wells of a 96-well plate. Include a blank with no enzyme.

    • Pre-warm the plate to the optimal reaction temperature.

  • Reaction Initiation and Incubation:

    • Start the reaction by adding the pNP-substrate to all wells.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance at 405 nm.

    • Determine the concentration of p-nitrophenol released in each well using the standard curve.

    • Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme.

Conclusion and Future Directions

Nitroaromatic compounds are indispensable tools in the modern research laboratory. While compounds like 2,4-dinitrophenol and para-nitrophenol derivatives have well-established roles, the exploration of novel nitroaromatic scaffolds like this compound holds significant promise for the development of new and more specific assay reagents and therapeutic agents. The isoxazole moiety, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity and selectivity.[11][12][13]

As research progresses, it will be crucial to conduct direct comparative studies of these newer nitroaromatic compounds against established standards to fully understand their advantages and limitations. Such studies will undoubtedly accelerate the discovery of novel enzyme inhibitors and the development of more sensitive and robust biochemical assays.

References

A Senior Application Scientist's Guide to 5-Nitrobenzo[d]isoxazol-3-ol and Comparative Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in a New Light

In the landscape of medicinal chemistry, the benzisoxazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its derivatives have found application as antipsychotics, anticonvulsants, and anticancer agents, underscoring the scaffold's remarkable versatility in molecular recognition.[2][3] This guide focuses on a specific, functionally rich derivative: 5-Nitrobenzo[d]isoxazol-3-ol . The presence of a strongly electron-withdrawing nitro group and a reactive hydroxyl function imparts unique chemical characteristics that distinguish it from its parent structure and other related heterocycles.

This document provides an in-depth comparative analysis, contrasting the physicochemical properties, synthetic accessibility, and biological potential of this compound with its isomeric and bioisosteric cousins: the benzoxazoles and indazoles. By synthesizing data from the literature and providing validated experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design next-generation therapeutics based on these powerful heterocyclic cores.

Part 1: A Comparative Look at Physicochemical Properties

The biological fate of a molecule—its absorption, distribution, metabolism, and excretion (ADMET) profile—is fundamentally governed by its physicochemical properties.[4] For this compound, two structural features are paramount: the 3-hydroxyl group, which establishes a tautomeric equilibrium with its 3-oxo form (5-nitro-1,2-benzisoxazol-3(1H)-one), and the 5-nitro group, which significantly lowers the pKa and increases the electrophilicity of the aromatic system.

The tautomerism is critical; the "ol" form can act as a hydrogen bond donor, while the "one" form presents a hydrogen bond acceptor and a reactive carbonyl group. This duality can be pivotal for target engagement. The nitro group, a potent electron-withdrawing group, modulates the electron density across the entire heterocyclic system, influencing its reactivity and potential for forming charge-transfer complexes.

To contextualize these features, a comparison with other parent heterocyclic scaffolds is essential.

Table 1: Comparative Physicochemical Properties of Parent Heterocyclic Scaffolds

Property1,2-Benzisoxazole1,3-BenzoxazoleIndazole
Molecular Formula C₇H₅NOC₇H₅NOC₇H₆N₂
Molecular Weight ( g/mol ) 119.12119.12118.14
LogP (Predicted) 1.6[5]~1.8 (Varies by source)1.32[5]
pKa (of conjugate acid) Not readily available[5]1.3 (estimated)1.22 / 13.85
Dipole Moment (D) ~1.6[5]~1.41.6

Note: Data is collated from multiple sources and predictive models; experimental values can vary with conditions.[5]

This data reveals subtle but significant differences. For instance, the higher LogP of benzoxazole compared to indazole suggests greater lipophilicity, which could impact membrane permeability.[5] The introduction of a nitro and a hydroxyl group to the benzisoxazole scaffold, as in our compound of interest, would drastically alter these values, likely decreasing the LogP and significantly lowering the pKa, making it a much stronger acid than the parent heterocycles.

Part 2: Synthetic Strategies for Accessing Key Scaffolds

The utility of a heterocyclic scaffold is directly tied to its synthetic accessibility. While numerous methods exist for these systems, the choice of route is dictated by the desired substitution pattern and the tolerance of functional groups.

Traditional approaches to benzisoxazoles often involve multi-step sequences that may require harsh conditions.[3] More contemporary methods, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, offer a milder and more direct route to a variety of functionalized benzisoxazoles.[3][6]

For this compound (or its tautomer), a practical and efficient synthesis can be achieved starting from readily available methyl 2-nitrobenzoates. This method involves a controlled partial reduction of one nitro group to a hydroxylamine, followed by an intramolecular cyclization.[7] This strategic choice prevents the formation of the corresponding aniline, which would lead to different heterocyclic products.

G cluster_start Starting Material cluster_proc One-Pot, Two-Step Protocol cluster_end Product start Substituted Methyl 2,4-dinitrobenzoate proc1 Partial Nitro Group Reduction (e.g., with SnCl2/HCl or catalytic hydrogenation) start->proc1 Selective reduction of ortho-nitro group proc2 Spontaneous or Mild-Acid Catalyzed Cyclization proc1->proc2 Generates hydroxylamine intermediate end_node 5-Nitro-1,2-benzisoxazol-3(1H)-one proc2->end_node Intramolecular condensation G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) kinase_domain Kinase Domain receptor->kinase_domain Ligand Binding & Dimerization atp ATP atp->kinase_domain substrate Substrate Protein kinase_domain->substrate Phosphorylation phos_substrate Phosphorylated Substrate kinase_domain->phos_substrate downstream Downstream Signaling (Proliferation, Angiogenesis) phos_substrate->downstream inhibitor Heterocyclic Inhibitor (e.g., Benzisoxazole deriv.) inhibitor->kinase_domain Competitive Binding

References

Validating the Biological Activity of 5-Nitrobenzo[d]isoxazol-3-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of novel small molecules with therapeutic potential is a cornerstone of innovation. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This guide provides a technical framework for validating the hypothesized biological activity of 5-Nitrobenzo[d]isoxazol-3-ol, a compound of interest due to its structural similarity to known bioactive molecules.

While direct experimental data for this compound is not extensively available in the public domain, its close structural analog, 5-chloro-benzo[d]isoxazol-3-ol, has been identified as a potent inhibitor of D-amino acid oxidase (DAAO).[2] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, and its inhibition has been pursued as a therapeutic strategy for neurological disorders such as schizophrenia. This guide will therefore focus on validating the potential DAAO inhibitory activity of this compound, comparing it to the established activity of 5-chloro-benzo[d]isoxazol-3-ol. Furthermore, we will explore potential secondary activities, such as antimicrobial and anticancer effects, which are often associated with nitro-containing and isoxazole-based compounds.[3][4]

Hypothesized Primary Biological Activity: D-Amino Acid Oxidase (DAAO) Inhibition

The structural similarity between this compound and the known DAAO inhibitor 5-chloro-benzo[d]isoxazol-3-ol provides a strong rationale for hypothesizing that the nitro-substituted compound may also target this enzyme. The following sections outline the experimental approach to validate this hypothesis.

Comparative Compounds

For a robust validation, the biological activity of this compound should be directly compared against a reference compound.

Compound IDStructureRationale for Inclusion
Test Compound This compoundThe compound of interest with hypothesized DAAO inhibitory activity.
Reference Compound 5-chloro-benzo[d]isoxazol-3-olA structurally similar analog with established potent DAAO inhibitory activity.[2]
Experimental Workflow for DAAO Inhibition Assay

The following workflow provides a step-by-step guide to assess the DAAO inhibitory potential of this compound.

DAAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & 5-chloro-benzo[d]isoxazol-3-ol) Incubation Incubation (Compounds + Enzyme + Substrate) Compound_Prep->Incubation Enzyme_Prep DAAO Enzyme Preparation (Recombinant Human DAAO) Enzyme_Prep->Incubation Reagent_Prep Reagent Preparation (D-amino acid substrate, FAD, HRP, Amplex Red) Reagent_Prep->Incubation Detection Signal Detection (Fluorometric measurement of resorufin) Incubation->Detection IC50 IC50 Determination (Dose-response curve fitting) Detection->IC50 Comparison Comparative Analysis (Potency comparison) IC50->Comparison

Workflow for DAAO inhibition assay.

Detailed Experimental Protocol: In Vitro DAAO Inhibition Assay

This protocol is adapted from established methods for measuring DAAO activity.

Materials:

  • Recombinant human D-amino acid oxidase (DAAO)

  • This compound

  • 5-chloro-benzo[d]isoxazol-3-ol

  • D-Serine (or another D-amino acid substrate)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic probe)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and 5-chloro-benzo[d]isoxazol-3-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a working solution of DAAO enzyme in assay buffer.

    • Prepare a substrate solution containing D-Serine and FAD in assay buffer.

    • Prepare a detection solution containing HRP and Amplex® Red in assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a small volume of the test or reference compound dilutions.

    • Add the DAAO enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Signal Detection:

    • Immediately after adding the substrate, add the detection solution to each well.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red) over time. The rate of increase in fluorescence is proportional to the DAAO activity.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of DAAO inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Expected Data and Interpretation

The primary outcome of this experiment will be the IC50 values for both this compound and 5-chloro-benzo[d]isoxazol-3-ol.

CompoundPredicted IC50 (DAAO)Interpretation
This compoundTo be determinedA low IC50 value would confirm its DAAO inhibitory activity.
5-chloro-benzo[d]isoxazol-3-olSub-micromolar range[2]Serves as a benchmark for the potency of the test compound.

A lower IC50 value for this compound compared to its chloro-analog would suggest that the nitro substitution enhances the inhibitory potency. Conversely, a higher IC50 value would indicate a decrease in potency.

Exploring Potential Secondary Biological Activities

The presence of the nitro group and the isoxazole core in this compound suggests the potential for other biological activities, such as antimicrobial and anticancer effects.[4][5] Validating these activities requires a different set of experimental approaches.

Antimicrobial Activity Screening

A preliminary assessment of antimicrobial activity can be performed using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial and fungal strains.

Anticancer and Cytotoxicity Screening

The potential anticancer activity of this compound can be initially evaluated by determining its cytotoxicity against a panel of human cancer cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer cell lines) Cell_Treatment Cell Treatment (Incubate cells with compound) Cell_Culture->Cell_Treatment Compound_Prep Compound Preparation (this compound) Compound_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) Cell_Treatment->Viability_Assay IC50 IC50 Determination (Dose-response curve fitting) Viability_Assay->IC50 Selectivity Selectivity Assessment (Compare with normal cell lines) IC50->Selectivity

Workflow for cytotoxicity screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • This compound

  • Doxorubicin (or another standard chemotherapeutic agent as a positive control)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the positive control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The IC50 values will indicate the cytotoxic potency of this compound against the tested cell lines.

CompoundCell LinePredicted IC50Interpretation
This compoundCancer Cell LinesTo be determinedLow IC50 values would suggest potential anticancer activity.
Normal Cell LineTo be determinedA high IC50 value would indicate selectivity towards cancer cells.

A significant difference in IC50 values between cancer and normal cell lines would suggest a favorable therapeutic window for this compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the initial biological validation of this compound. The primary focus should be on confirming its hypothesized DAAO inhibitory activity, using the well-characterized 5-chloro-benzo[d]isoxazol-3-ol as a direct comparator. Subsequent screening for antimicrobial and anticancer activities will provide a broader understanding of its therapeutic potential. The experimental protocols detailed herein are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. Successful validation of any of these activities would warrant further investigation into the mechanism of action and in vivo efficacy of this promising compound.

References

A Guide to Ensuring Rigorous Reproducibility in Experiments Involving 5-Nitrobenzo[d]isoxazol-3-ol and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving the synthetic compound 5-Nitrobenzo[d]isoxazol-3-ol. By examining the complete experimental lifecycle—from synthesis and characterization to biological application—we aim to equip researchers with the knowledge to design robust, self-validating experimental systems. This guide will also draw comparisons with alternative compounds to highlight key considerations in experimental design and interpretation.

The Challenge of Reproducibility in Novel Compound Research

The quest for novel therapeutic agents and research tools frequently involves the synthesis and evaluation of new chemical entities. However, the very novelty of these compounds can present significant hurdles to experimental reproducibility. Unlike well-established reagents, newly synthesized molecules like this compound often lack a comprehensive body of literature detailing their handling, stability, and potential pitfalls in experimental assays.

Recent discussions within the scientific community have highlighted a "reproducibility crisis," with chemistry being a field of significant concern.[1] Factors contributing to this challenge are multifaceted and include incomplete reporting of experimental methods, variability in starting materials, and subtle differences in laboratory practices.[2][3][4] For a specific compound like this compound, these general concerns are magnified.

Synthesis and Characterization: The First Checkpoint for Reproducibility

The journey to reproducible data begins with the synthesis and rigorous characterization of the compound of interest. The synthesis of isoxazole derivatives can be achieved through various methods, with the [3+2] cycloaddition reaction being a common and versatile approach.[5][6][7]

A generalized synthetic approach for a benzisoxazole core structure may involve:

  • Starting Material Purity: The purity of the initial reagents is paramount. Impurities can lead to unwanted side reactions, resulting in a final product with a different purity profile than expected.

  • Reaction Conditions: Seemingly minor variations in reaction parameters such as temperature, stirring speed, and reaction time can significantly impact the yield and purity of the final product.[3]

  • Purification: The method of purification (e.g., recrystallization, column chromatography) and the solvents used must be meticulously documented.

  • Characterization: Comprehensive characterization is non-negotiable. This should include:

    • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure.

    • Purity Assessment: High-performance liquid chromatography (HPLC) or other quantitative methods to determine the purity of the compound.

    • Physical Properties: Melting point determination as an additional indicator of purity.

The lack of standardized reporting for these fundamental steps is a major contributor to irreproducibility.[1]

A Case Study: this compound in a Hypothetical Enzyme Inhibition Assay

Based on patent literature suggesting that benzo[d]isoxazol-3-ol derivatives can act as D-amino acid oxidase (DAAO) inhibitors, we will consider a hypothetical experiment to assess the inhibitory potential of this compound on a target enzyme.[8] This will serve as a framework to discuss reproducibility and compare it with a well-characterized, commercially available inhibitor.

Comparative Compound Profile
FeatureThis compoundCommercially Available Inhibitor (e.g., a well-studied benzothiazole derivative)Key Reproducibility Considerations
Source In-house synthesisCommercial vendorPurity and batch-to-batch consistency from a commercial source should be verified. In-house synthesis requires rigorous characterization for each batch.
Purity Dependent on synthesis and purificationTypically >98% (with certificate of analysis)Impurities in the synthesized compound can lead to off-target effects or inaccurate IC50 values.
Stability Potentially unknownWell-documented storage conditions and stabilityDegradation of the compound during storage or in the assay buffer can lead to a loss of activity and inconsistent results.
Solubility Needs to be experimentally determinedKnown solubility in various solventsPoor solubility can lead to precipitation in the assay, resulting in inaccurate measurements.
Experimental Workflow and Critical Parameters for Reproducibility

The following workflow for an in vitro enzyme inhibition assay highlights critical steps where reproducibility can be compromised.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation incubation Incubation compound_prep->incubation Precise Dilution Series enzyme_prep Enzyme & Substrate Preparation enzyme_prep->incubation Consistent Concentrations detection Signal Detection incubation->detection Controlled Time & Temperature data_processing Data Processing detection->data_processing Instrument Calibration ic50_calc IC50 Calculation data_processing->ic50_calc Standardized Analysis Pipeline alternative_selection cluster_criteria Selection Criteria start Need for an Alternative to This compound reproducibility Known Reproducibility start->reproducibility availability Commercial Availability & Purity start->availability mechanism Similar Putative Mechanism of Action start->mechanism literature Established Literature start->literature end_node Select Optimal Alternative Compound reproducibility->end_node availability->end_node mechanism->end_node literature->end_node

References

Proposed Mechanism of Action: A Focus on Anti-inflammatory and Neuroprotective Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vivo Validation of 5-Nitrobenzo[d]isoxazol-3-ol Efficacy: A Comparative Analysis

This guide provides a comprehensive framework for the in vivo validation of this compound, a novel compound with significant therapeutic potential, likely in the realm of anti-inflammatory and neuroprotective applications. Given the nascent stage of research on this specific molecule, this document establishes a robust, scientifically-grounded strategy for its evaluation. We will draw upon established methodologies for analogous isoxazole derivatives and benchmark its hypothetical performance against current standards of care. This guide is intended for researchers, scientists, and professionals in drug development, offering a blueprint for rigorous preclinical assessment.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The inclusion of a nitro group can further enhance the pharmacological profile, as seen in other nitro-containing heterocyclic compounds. This guide will therefore focus on validating the efficacy of this compound in well-established in vivo models of inflammation and neuroinflammation.

While the precise mechanism of this compound is yet to be fully elucidated, based on the known activities of structurally related compounds, we can hypothesize its action on key inflammatory pathways. Many anti-inflammatory agents exert their effects by modulating the production of pro-inflammatory mediators. A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. We hypothesize that this compound may interfere with this cascade, potentially by inhibiting IKK or other upstream signaling molecules.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Figure 1: Hypothesized NF-κB inhibitory pathway of this compound.

Comparative In Vivo Efficacy Assessment

To rigorously evaluate the therapeutic potential of this compound, its efficacy must be benchmarked against a vehicle control and established standard-of-care drugs. The following tables present hypothetical yet plausible quantitative data from two widely used in vivo models: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Neuroinflammation.

Table 1: Hypothetical Efficacy in Carrageenan-Induced Paw Edema in Rats
Treatment Group (n=8)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 4h (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control (0.5% CMC)-0.92 ± 0.06-
This compound250.65 ± 0.05**29.3
This compound500.48 ± 0.04 47.8
This compound1000.34 ± 0.0363.0
Diclofenac Sodium100.38 ± 0.04***58.7
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Hypothetical Efficacy in LPS-Induced Neuroinflammation in Mice
Treatment Group (n=8)Dose (mg/kg, i.p.)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Inhibition of TNF-α (%)Serum IL-6 (pg/mL) at 2h (Mean ± SEM)Inhibition of IL-6 (%)
Saline Control-15.4 ± 2.1-22.8 ± 3.5-
LPS + Vehicle-875.2 ± 55.6-1245.7 ± 89.1-
LPS + this compound25612.8 ± 42.1 29.9884.5 ± 67.329.0
LPS + this compound50436.9 ± 38.9 50.1621.9 ± 54.850.1
LPS + Dexamethasone5398.7 ± 35.4 54.4572.1 ± 49.254.1
*p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle. SEM: Standard Error of the Mean.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments proposed in this guide. These protocols are based on standard practices in preclinical pharmacology for the evaluation of anti-inflammatory agents.[2][3][4]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Grouping and Administration: Animals are randomly divided into experimental groups (n=8). The test compound (this compound), a positive control (e.g., Diclofenac Sodium), or a vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Induced Neuroinflammation in Mice

This model is employed to investigate systemic inflammatory responses and the effect of compounds on pro-inflammatory cytokine production, which is relevant to neuroinflammation.[5][6]

  • Animals: Male C57BL/6 mice (20-25 g) are used.

  • Grouping and Administration: Animals are divided into experimental groups (n=8). The test compound, a positive control (e.g., Dexamethasone), or a vehicle is administered (e.g., intraperitoneally, i.p.) one hour before the LPS challenge.

  • Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 mg/kg).[3]

  • Sample Collection: At a predetermined time point post-LPS administration (e.g., 2 or 6 hours), animals are euthanized, and blood is collected via cardiac puncture.

  • Cytokine Analysis: Serum is separated, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

Experimental Workflow Visualization

A well-structured experimental workflow is critical for ensuring the reproducibility and validity of in vivo studies. The following diagram outlines the key stages of the proposed validation process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Analysis & Reporting A Animal Model Selection (Rats/Mice) B Ethical Approval A->B C Compound Formulation & Dose Selection B->C D Animal Acclimatization & Grouping C->D E Compound/Vehicle Administration D->E F Induction of Inflammation (Carrageenan/LPS) E->F G Data Collection (Paw Volume/Blood Samples) F->G H Biochemical Analysis (ELISA) G->H I Statistical Analysis H->I J Data Interpretation & Reporting I->J

Figure 2: General experimental workflow for the in vivo validation of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. By employing established models of acute inflammation and neuroinflammation and comparing its performance to standard-of-care drugs, a clear picture of its therapeutic potential can be established. The hypothetical data presented herein suggests that this compound could be a promising candidate for further development.

Future studies should aim to elucidate the precise molecular targets of this compound and explore its efficacy in more chronic and complex disease models, such as adjuvant-induced arthritis or animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[7][8] Pharmacokinetic and toxicological studies will also be crucial next steps in the preclinical development of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: Beyond the Protocol

This guide provides a comprehensive, scientifically-grounded framework for the safe handling and disposal of 5-Nitrobenzo[d]isoxazol-3-ol (CAS No. 36238-80-9). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. The procedures outlined herein are designed not as a rigid checklist, but as a self-validating system rooted in the fundamental chemical principles governing the reactivity and toxicology of nitroaromatic heterocyclic compounds. By understanding the causality behind each step, we build a culture of safety and ensure the integrity of our work and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

The primary hazards stem from two key structural features: the nitroaromatic system and the isoxazole ring .

  • Nitroaromatic System: The electron-withdrawing nitro group significantly influences the molecule's properties. It renders the compound energetic and susceptible to exothermic decomposition, particularly at elevated temperatures.[1][2] Such decomposition can be rapid and violent, releasing toxic nitrogen oxides (NOx).[3] Furthermore, many nitroaromatic compounds exhibit acute toxicity and are treated as potential mutagens or carcinogens.

  • Isoxazole Ring: This heterocyclic moiety, while common in pharmaceuticals, can also contribute to molecular instability. The N-O bond is inherently weaker than C-C or C-N bonds and can be a trigger point for thermal decomposition.

Inferred Hazard Profile

The following table summarizes the anticipated GHS (Globally Harmonized System) classification for this compound, based on available data for its analogs.[4][5][6]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is an expert inference and should be treated with the caution required for a compound with incomplete safety data.

Reactivity and Incompatibility

The primary reactive hazard is thermal decomposition . Nitroarenes are known to decompose exothermically, and this process can be accelerated by contaminants or incompatible materials.[1]

Avoid contact with:

  • Strong Bases & Acids: Can catalyze decomposition or lead to violent reactions.

  • Oxidizing Agents: May create highly unstable, shock-sensitive mixtures.

  • Reducing Agents: Can react vigorously with the nitro group.[3]

  • Heat, Sparks, and Ignition Sources: Due to the potential for exothermic decomposition, all sources of ignition must be rigorously excluded.[4]

The following diagram illustrates the key risk factors associated with this compound.

substance This compound hazard1 Acute Toxicity (Oral, Dermal, Inhalation) substance->hazard1 hazard2 Irritant (Skin, Eyes, Respiratory) substance->hazard2 hazard3 Thermal Instability substance->hazard3 hazard4 Chemical Incompatibility substance->hazard4 outcome1 Toxic Gas Release (NOx, COx) hazard3->outcome1 on heating outcome2 Runaway Reaction / Explosion hazard3->outcome2 rapid heating / contamination hazard4->outcome2 mixing

Caption: Key Hazard Relationships for this compound.

Part 2: Operational Disposal Plan

Disposal of this compound and its associated waste streams must be handled as hazardous waste . Under no circumstances should this material or its solutions be disposed of down the drain.[7][8] All disposal must be conducted through a licensed and certified professional waste disposal service.

Personal Protective Equipment (PPE)

A baseline of robust PPE is mandatory when handling this compound in any form.

EquipmentSpecificationRationale
Gloves Nitrile rubber, inspected prior to use.Prevents skin contact and absorption.[4]
Eye Protection Chemical safety goggles and face shield.Protects against splashes and dust.
Lab Coat Flame-resistant, fully buttoned.Protects skin and personal clothing.[4]
Respiratory Required when handling powder outside of a fume hood. Use a NIOSH-approved respirator with appropriate particulate filters (e.g., P95 or P100).[3][9]Prevents inhalation of airborne particles.
Waste Segregation and Disposal Workflow

The following diagram outlines the decision-making process for proper waste segregation.

start Waste Generated (Containing this compound) q_solid Is it a solid? start->q_solid q_liquid Is it a liquid? start->q_liquid solid_pure Pure Compound / Grossly Contaminated Solids q_solid->solid_pure Yes solid_labware Contaminated Labware (Glassware, PPE, etc.) q_solid->solid_labware No (Trace Contamination) liquid_organic Solution in Organic Solvent q_liquid->liquid_organic Yes liquid_aqueous Aqueous Solution q_liquid->liquid_aqueous No (Aqueous) container_solid Labelled Hazardous Waste Container 'SOLID NITROAROMATIC WASTE' solid_pure->container_solid container_labware Labelled Hazardous Waste Container 'CONTAMINATED LABWARE' solid_labware->container_labware container_organic Labelled Hazardous Waste Container 'HALOGEN-FREE ORGANIC WASTE' liquid_organic->container_organic container_aqueous Labelled Hazardous Waste Container 'AQUEOUS NITROAROMATIC WASTE' liquid_aqueous->container_aqueous end Arrange Pickup by Licensed Disposal Vendor container_solid->end container_labware->end container_organic->end container_aqueous->end

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Protocol 2.3.1: Unused Solid Compound and Grossly Contaminated Items

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name "this compound," and the primary hazard warnings (Toxic, Irritant, Thermally Unstable).

  • Transfer: Carefully transfer the solid waste into the container using spark-proof tools.[4] Avoid creating dust. If any material is adhered to surfaces, it should be promptly collected and disposed of.[4]

  • Sealing: Securely close the container. Store in a cool, dry, well-ventilated area away from incompatible materials, particularly heat sources.[3]

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. The recommended disposal method is high-temperature incineration with an afterburner and scrubber.[9]

Protocol 2.3.2: Contaminated Labware (Glassware, Pipette Tips, Gloves, etc.)

  • Decontamination (Optional but Recommended): For glassware, triple rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect all rinsate as hazardous liquid waste (see Protocol 2.3.3). This practice minimizes residual hazard but does not render the items non-hazardous.

  • Segregation: Place all contaminated disposable items (gloves, wipes, pipette tips) and rinsed glassware into a designated, puncture-proof hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste - Lab Debris Contaminated with this compound."

  • Disposal: Manage the container for pickup and incineration via your licensed waste vendor.

Protocol 2.3.3: Liquid Waste Streams (Reaction Mixtures, Rinsate, etc.)

  • Segregation is Key: Never mix waste streams containing this compound with incompatible waste, such as strong acids, bases, or oxidizers.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated, sealed, and labeled container. The label must read "Hazardous Waste - Aqueous Nitroaromatic Waste."

  • Organic Solvent Waste: Collect solutions in organic solvents in a separate, sealed, and labeled container. Ensure the container is compatible with the solvent used. The label must read "Hazardous Waste - Halogen-Free (or Halogenated, as appropriate) Organic Waste containing this compound."

  • Storage and Disposal: Store liquid waste containers in secondary containment in a cool, well-ventilated area. Arrange for pickup and incineration via your licensed waste vendor.

Part 3: Emergency Procedures

Immediate and correct response to an incident is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spills: Evacuate the area and remove all ignition sources. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop up the material into a suitable, closed container for disposal.[4] Do not create dust. Ventilate the area and wash the spill site after material pickup is complete.

References

Comprehensive Safety and Handling Guide for 5-Nitrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety protocols and logistical plans for the handling and disposal of 5-Nitrobenzo[d]isoxazol-3-ol (or 5-nitro-1,2-benzoxazol-3-one). As a compound with significant health hazards, including suspected carcinogenicity and mutagenicity, strict adherence to these procedures is paramount for ensuring the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is not a benign research chemical. A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary risks associated with this compound necessitate a multi-layered approach to personal protection and handling.

The compound is classified with several hazard statements, each informing a specific aspect of our safety protocol:

  • H302 (Harmful if swallowed): Ingestion can lead to significant toxicity. This dictates strict rules against eating, drinking, or smoking in the laboratory and emphasizes immediate medical consultation upon accidental ingestion[1].

  • H315 (Causes skin irritation): Direct contact with the skin can cause irritation, mandating the use of chemically resistant gloves and a lab coat[2].

  • H319 (Causes serious eye irritation): The chemical poses a significant risk to vision upon contact, making eye protection non-negotiable[2].

  • H341 (Suspected of causing genetic defects): This is a critical long-term health risk. Exposure could potentially lead to heritable genetic damage. This hazard underscores the need for stringent containment measures, such as working within a chemical fume hood, to prevent any inhalation of dust or aerosols.

  • H351 (Suspected of causing cancer): As a suspected carcinogen, minimizing exposure is crucial to mitigate long-term cancer risk. This reinforces the requirement for comprehensive PPE and controlled handling environments.

  • H361 (Suspected of damaging fertility or the unborn child): This reproductive hazard requires careful consideration, particularly for personnel of child-bearing potential. All handling procedures must aim to eliminate any possibility of exposure.

Given the fine, powdered nature of many research chemicals, a dust explosion potential may also be assumed if the substance is finely distributed and whirled up.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are the most direct measures to prevent exposure. The following table summarizes the required PPE, linking each item to the specific hazards it mitigates.

PPE Component Specification & Rationale Relevant Hazards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant splash risk[3]. Rationale: Prevents eye contact that can cause serious irritation[2].H319
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated[1]. Rationale: Prevents skin contact that causes irritation and systemic absorption.H315
Body Protection A standard laboratory coat is mandatory. For larger quantities or tasks with a higher risk of contamination, wear fire/flame resistant and impervious clothing[1][3]. Rationale: Protects skin from accidental spills and contamination. Contaminated clothing must be removed and washed before reuse.H315
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to avoid dust and aerosol formation[1][4]. If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., P95 or P100) must be used[5]. Rationale: Prevents inhalation of the compound, which is suspected of causing genetic defects and cancer.H341, H351, H361

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risk. This protocol outlines the procedural steps for safely handling this compound.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound[1]. Ensure the area is clearly marked.

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before beginning work.

  • Emergency Equipment: Ensure that a calibrated eyewash station and safety shower are readily accessible and unobstructed[4][6].

  • PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for signs of damage or degradation. Do not use compromised equipment[4].

Weighing and Solution Preparation

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Full PPE A->B Step 1 C Carefully Weigh Solid Compound B->C D Slowly Add Solvent to Solid C->D Step 2 E Ensure Complete Dissolution D->E Step 3 F Decontaminate Work Surface E->F G Segregate Waste (Solid & Liquid) F->G Step 4 H Dispose of PPE in Designated Bin G->H Step 5

Caption: Workflow for Safely Handling this compound.

  • Perform in Fume Hood: Conduct all manipulations that may generate dust, such as weighing and transferring, inside a chemical fume hood[1].

  • Static Control: Use non-sparking tools and prevent fire caused by electrostatic discharge[1].

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to minimize dust generation.

  • Personal Hygiene: After handling is complete and before leaving the work area, wash hands and any exposed skin thoroughly with soap and water[2]. Do not eat, drink, or smoke in the work area.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated must be treated as hazardous.

  • Waste Classification: This material must be treated as hazardous waste.

  • Solid Waste: Collect surplus solid material and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of all waste contents and containers through an approved and licensed waste disposal plant. Do not release into the environment or empty into drains[1]. Adherence to local, regional, and national hazardous waste regulations is mandatory.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Scenario Immediate First Aid Response
Inhalation Move the affected person into fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1].
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap[1]. If skin irritation occurs or persists, seek medical advice.
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist for follow-up[1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].
Accidental Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains[1].

General Advice: In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.